GLP-26
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOFSIXYJGPNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GLP-26: A Deep Dive into its Mechanism of Action in Hepatitis B Virus Replication
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GLP-26, a novel glyoxamide derivative, in the replication of the Hepatitis B Virus (HBV). This compound has demonstrated potent antiviral activity in preclinical studies, positioning it as a promising candidate for the treatment of chronic HBV infection. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental methodologies, and the molecular pathways affected by this compound.
Core Mechanism of Action: Capsid Assembly Modulation
This compound is a novel and potent capsid assembly modulator (CAM) that targets the HBV core protein (HBc), a critical component in the viral life cycle.[1][2] Unlike some other CAMs that lead to the formation of aberrant, non-capsid structures, this compound induces the formation of tight, intact capsid particles.[1] However, this process is dysregulated, leading to several downstream antiviral effects.
The primary mechanism of this compound involves binding to the HBV capsid and stabilizing the particles.[1] This stabilization results in the accumulation of these capsids within the cytoplasm of the infected hepatocyte.[1] This cytoplasmic sequestration is crucial as it disrupts a key step in the persistence of HBV infection: the recycling of mature relaxed circular DNA (rcDNA) to the nucleus to replenish the pool of covalently closed circular DNA (cccDNA).[1] cccDNA is the stable minichromosome of HBV in the nucleus of infected cells and serves as the template for the transcription of all viral RNAs. By preventing the nuclear transport of newly formed capsids containing rcDNA, this compound effectively curtails the maintenance of the cccDNA reservoir.[1]
This mode of action leads to a significant reduction in key viral markers, including HBV DNA, Hepatitis B e-antigen (HBeAg), and Hepatitis B surface antigen (HBsAg).[1][3] Notably, HBeAg is considered a biomarker for the presence and transcriptional activity of cccDNA.[1]
While direct studies on the interaction of this compound with the innate immune system are not extensively documented, it is known that the HBV core protein can modulate innate immune responses. By altering the structure and localization of the core protein, this compound could theoretically influence these interactions, a subject that warrants further investigation.
Quantitative Analysis of Antiviral Activity
The antiviral potency of this compound has been quantified in various preclinical models. The following tables summarize the key efficacy data.
| In Vitro Efficacy of this compound | |
| Cell Line | EC50 (µM) |
| HepAD38 | 0.003[1] |
| Primary Human Hepatocytes (PHH) | 0.04[1] |
| In Vitro Reduction of Viral Markers by this compound | |
| Marker | Reduction |
| cccDNA amplification | >1 log reduction[1] |
| cccDNA (at 1 µM) | >90%[4] |
| In Vivo Efficacy of this compound in HBV-Infected Humanized Mice | |
| Treatment | Mean Reduction in HBV DNA (log10) |
| This compound (60 mg/kg/day) | Not specified as monotherapy in provided results |
| This compound (60 mg/kg/day) + Entecavir (0.3 mg/kg/day) | 4[1] |
| Synergistic Effect of this compound with Entecavir (ETV) | |
| Parameter | Value |
| Combination Index (CI) in HepAD38 cells | 0.6[1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the workflow of key experiments.
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Antiviral Activity Assay in HepAD38 Cells
-
Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting HBV DNA replication.
-
Cell Line: HepAD38 cells, which are a tetracycline-inducible HBV expression cell line.
-
Protocol:
-
Seed HepAD38 cells in 96-well plates and culture until confluent.
-
Induce HBV replication by removing tetracycline from the culture medium.
-
Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells for a defined period (e.g., 6-9 days), refreshing the medium and compound as required.
-
Collect the cell culture supernatant.
-
Isolate HBV DNA from the supernatant.
-
Quantify the amount of secreted HBV DNA using quantitative real-time PCR (qPCR).
-
Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
cccDNA Amplification and HBeAg Secretion Assay
-
Objective: To assess the effect of this compound on cccDNA amplification, using HBeAg secretion as a surrogate marker.
-
Cell Line: HepAD38 cells.
-
Protocol:
-
Culture HepAD38 cells in the absence of tetracycline to allow for HBV replication and cccDNA formation.
-
After a set period (e.g., 7-8 days), re-treat the cells with tetracycline to halt de novo synthesis of pregenomic RNA (pgRNA) from the integrated transgene.
-
Simultaneously, treat the cells with various concentrations of this compound.
-
Continue incubation, allowing for the formation of new cccDNA from the existing pool of rcDNA-containing capsids.
-
Collect the culture medium at specified time points.
-
Measure the concentration of secreted HBeAg in the medium using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The reduction in HBeAg levels in this compound-treated cells compared to the vehicle control indicates an inhibition of cccDNA amplification/maintenance.
-
Thermal Shift Assay (TSA)
-
Objective: To evaluate the direct binding of this compound to the HBV capsid protein and its effect on capsid stability.
-
Materials: Recombinant HBV core protein (e.g., Cp149 dimers), a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange), and a real-time PCR instrument capable of performing a thermal melt.
-
Protocol:
-
Assemble HBV capsids from Cp149 dimers by adjusting pH and salt concentration.
-
Incubate the pre-formed capsids with this compound or a vehicle control.
-
Add the fluorescent dye to the capsid-compound mixture.
-
Subject the samples to a gradual temperature ramp in the real-time PCR instrument.
-
Monitor the fluorescence intensity as the temperature increases. As the capsid disassembles and the core protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve. An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the capsid structure.
-
In Vivo Efficacy in a Humanized Mouse Model
-
Objective: To determine the in vivo antiviral activity of this compound alone or in combination with other antivirals.
-
Animal Model: Immunodeficient mice (e.g., uPA-SCID) with chimeric humanized livers, engrafted with primary human hepatocytes.
-
Protocol:
-
Infect the humanized mice with HBV.
-
Allow the infection to establish, monitoring serum levels of human albumin, HBV DNA, HBsAg, and HBeAg.
-
Once a stable infection is achieved (e.g., serum HBV DNA > 10^6 copies/mL), randomize the mice into treatment groups: vehicle control, this compound alone (e.g., 60 mg/kg/day), entecavir alone (e.g., 0.3 mg/kg/day), and this compound in combination with entecavir.
-
Administer the treatments orally once daily for a specified duration (e.g., 10 weeks).
-
Collect blood samples regularly throughout the treatment period and a post-treatment follow-up period.
-
Quantify serum levels of HBV DNA, HBsAg, and HBeAg using qPCR and ELISA, respectively.
-
Assess the reduction in viral markers in the treatment groups compared to the vehicle control to determine in vivo efficacy.
-
Transmission Electron Microscopy (TEM) of Capsid Morphology
-
Objective: To visualize the effect of this compound on the morphology of HBV capsids.
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Materials: Recombinant HBV core protein (Cp149 dimers), this compound, and equipment for negative-stain TEM.
-
Protocol:
-
Co-assembly: Incubate Cp149 dimers with this compound (e.g., 25 µM) or a vehicle control. Initiate capsid assembly by adding a high concentration of salt.
-
Post-assembly: Treat pre-formed HBV capsids with this compound or a vehicle control.
-
Apply the samples to a carbon-coated grid.
-
Stain the samples with a heavy metal salt solution (e.g., uranyl acetate).
-
Visualize the samples using a transmission electron microscope.
-
Compare the morphology of the capsids formed in the presence of this compound to the regular icosahedral structures observed in the control samples.
-
Confocal Microscopy for Core Protein Localization
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Objective: To determine the subcellular localization of HBV core protein in response to this compound treatment.
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Cell Line: HepAD38 cells.
-
Protocol:
-
Seed HepAD38 cells on coverslips.
-
Treat the cells with this compound (e.g., 1 µM) or a vehicle control for a specified time (e.g., 24-48 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking agent (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for the HBV core protein.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the cell nuclei with a nuclear stain (e.g., DAPI).
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Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
-
Analyze the images to determine the distribution of the core protein (cytoplasmic, nuclear, or both) in treated versus control cells.
-
Conclusion
This compound represents a significant advancement in the development of capsid assembly modulators for the treatment of chronic HBV. Its unique mechanism of action, which involves the stabilization of capsid particles and their accumulation in the cytoplasm, leads to a potent inhibition of cccDNA maintenance. The robust antiviral activity observed in both in vitro and in vivo models, particularly in combination with existing nucleoside analogs like entecavir, underscores its potential as a component of a curative therapy for HBV. The detailed protocols provided herein serve as a resource for the scientific community to further investigate and build upon these promising findings.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis B Virus Virions Produced Under Nucleos(t)ide Analogue Treatment Are Mainly Not Infectious Because of Irreversible DNA Chain Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling GLP-26: A Technical Guide to a Novel Hepatitis B Virus Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GLP-26, a novel, potent glyoxamide derivative that acts as a Hepatitis B Virus (HBV) capsid assembly modulator (CAM). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for researchers and professionals in the field of antiviral drug development.
Chemical Structure and Properties of this compound
This compound is a small molecule inhibitor with a glyoxamidopyrrole backbone.[1] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₇F₂N₃O₃ | [2] |
| Molecular Weight | 373.35 g/mol | [2] |
| Canonical SMILES | O=C(C1=C(C)C(C(C(NCC#C)=O)=O)=C(C)N1C)NC2=CC=C(F)C(F)=C2 | [2] |
| CAS Number | 2133017-36-2 | [2] |
Mechanism of Action: Disrupting HBV Capsid Assembly
This compound exerts its antiviral activity by modulating the assembly of the HBV nucleocapsid.[3] It binds to the HAP pocket at the inter-dimer interface of the HBV core protein (Cp).[1] This interaction disrupts the normal process of capsid formation, leading to the formation of aberrant, non-functional capsids.[1] Ultimately, this compound's mechanism of action involves the disruption of pre-genomic RNA (pgRNA) encapsidation, disassembly of the nucleocapsid, and a reduction in the pool of covalently closed circular DNA (cccDNA), the stable viral minichromosome responsible for HBV persistence.[2][4][5]
Figure 1. Signaling pathway of this compound's mechanism of action in an infected hepatocyte.
In Vitro Antiviral Activity and Efficacy
This compound has demonstrated potent anti-HBV activity in various in vitro models. Key quantitative data are summarized below.
| Assay System | Parameter | Value | Reference |
| HepAD38 cells (HBV DNA replication) | IC₅₀ | 3 nM | [2][4][5][6] |
| HepAD38 cells (HBeAg secretion) | EC₅₀ | 3 nM | [3] |
| Primary Human Hepatocytes (PHH) | EC₅₀ | 40 nM | [3] |
| HepNTCP-DL cells (secreted HBeAg) | EC₅₀ | 0.7 µM | [2][4][6] |
| cccDNA Reduction (at 1 µM) | % Reduction | >90% | [2][4][5] |
| Selectivity Index (SI) in HepG2 cells | Value | >33,333 | [3] |
In Vivo Efficacy and Pharmacokinetics
Preclinical studies in animal models have confirmed the in vivo efficacy and favorable pharmacokinetic profile of this compound.
Efficacy in a Humanized Mouse Model
In an HBV-infected humanized mouse model, this compound demonstrated significant antiviral effects, both as a monotherapy and in combination with the nucleoside analog Entecavir (ETV).[3]
| Treatment Group (10 weeks) | Change in Serum HBV DNA (log₁₀) | Reference |
| Untreated | >1 increase | [3] |
| This compound (60 mg/kg/day) | 2.3 - 3 decrease | [7] |
| This compound + ETV (0.3 mg/kg/day) | 4.6 decrease | [7] |
Notably, combination therapy led to a sustained reduction in HBeAg and HBsAg levels for up to 12 weeks after treatment cessation.[3]
Pharmacokinetic Profile in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [8] |
| Mean Peak Plasma Concentration (Cmax) | 380.7 ng/mL | [8] |
| Time to Peak Plasma Concentration (Tmax) | 0.67 hours | [8] |
| Mean Terminal Elimination Half-life | 2.4 hours | [8] |
| Plasma Protein Binding | 86.7% | [8] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature. For detailed protocols, including reagent concentrations and specific instrument settings, please refer to the supplemental materials of the cited publications.
In Vitro Antiviral and Cytotoxicity Assays
Figure 2. Generalized workflow for in vitro antiviral and cytotoxicity assays.
Cell Lines:
-
HepAD38: A stable human hepatoblastoma cell line that replicates HBV under the control of a tetracycline-off promoter. Used for assessing inhibition of HBV DNA replication and HBeAg secretion.[3]
-
Primary Human Hepatocytes (PHH): Used for evaluating antiviral activity in a more physiologically relevant system.[3]
-
HepG2 and other cell lines: Used to determine the cytotoxicity profile and selectivity index of the compound.[3]
Endpoints:
-
HBV DNA levels: Quantified from the cell culture supernatant using quantitative polymerase chain reaction (qPCR).[3]
-
HBeAg levels: Measured from the supernatant using an enzyme-linked immunosorbent assay (ELISA).[3]
-
Cell Viability: Assessed using standard colorimetric assays to determine the 50% cytotoxic concentration (CC₅₀).[3]
cccDNA Amplification Assay
This assay utilizes the tetracycline-regulated system in HepAD38 cells to specifically measure the effect of the compound on the amplification of the cccDNA pool.[3]
Methodology:
-
HBV replication is induced in HepAD38 cells by removing tetracycline from the culture medium.
-
Cells are treated with the test compound (this compound).
-
Tetracycline is then re-introduced to halt the synthesis of new pgRNA from the integrated HBV DNA.
-
After a period of time, HBeAg production, which is dependent on the existing cccDNA, is measured as a surrogate marker for the cccDNA levels.[3]
In Vivo Efficacy in Humanized Mouse Model
Animal Model:
-
BRGS-uPA mice with chimeric humanized livers (HUHEP mice) are infected with HBV.[3]
Treatment Regimen:
-
Mice with established HBV infection (serum HBV DNA > 10⁶ copies/ml) are treated daily via oral administration with this compound, ETV, a combination of both, or a vehicle control for a specified duration (e.g., 10 weeks).[3]
Monitoring:
-
Serum levels of human albumin, HBV DNA, HBsAg, and HBeAg are monitored at regular intervals during and after the treatment period.[3]
Synthesis and Characterization
The synthesis and detailed characterization of this compound have been described in the literature. The purity of the compound, typically greater than 95%, is confirmed using analytical techniques such as ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and High-Pressure Liquid Chromatography (HPLC).[3]
Conclusion
This compound is a potent and selective HBV capsid assembly modulator with a novel mechanism of action. Its ability to disrupt capsid formation, reduce cccDNA levels, and demonstrate significant in vivo efficacy, particularly in combination with existing therapies, highlights its potential as a promising candidate for further preclinical and clinical development in the pursuit of a functional cure for chronic Hepatitis B. The favorable pharmacokinetic profile further supports its potential as an orally bioavailable therapeutic agent.
References
- 1. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. abmole.com [abmole.com]
- 7. mdpi.com [mdpi.com]
- 8. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
GLP-26: A Novel Glyoxamide Derivative as a Potent Hepatitis B Virus Capsid Assembly Modulator
An In-Depth Technical Guide on the Discovery, Synthesis, and Antiviral Characterization of GLP-26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and antiviral properties of this compound, a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM). This compound demonstrates significant promise as a therapeutic agent against chronic HBV infection, exhibiting nanomolar efficacy in vitro and a favorable preclinical profile.
Introduction and Discovery
Hepatitis B virus infection remains a significant global health challenge, with chronic carriers at high risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] The persistence of HBV is primarily due to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral replication.[2] Current antiviral therapies, such as nucleos(t)ide analogs, can suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[3]
The HBV capsid plays a crucial role in multiple stages of the viral lifecycle, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the transport of the viral genome to the nucleus to replenish the cccDNA pool.[4] This makes the capsid an attractive target for novel antiviral therapies. This compound emerged from chemical optimization of early sulfamoylbenzamide (SBA) derivatives and was identified as a novel CAM with a unique glyoxamidopyrrolo backbone.[5] It acts by altering HBV nucleocapsid assembly, thereby preventing viral DNA replication.[2][6]
Mechanism of Action
This compound is classified as a Class II capsid assembly modulator (CAM-E), which induces the formation of normal-sized capsids that are empty and devoid of the viral genome.[7] Its mechanism of action involves binding to the core protein dimers, which alters the kinetics and thermodynamics of capsid assembly.[7] This leads to several downstream antiviral effects:
-
Disruption of pgRNA Encapsidation: By modulating capsid assembly, this compound prevents the encapsidation of pgRNA, a critical step for viral replication.[8][9]
-
Inhibition of cccDNA Amplification: this compound's interference with the capsid's function in transporting the viral genome to the nucleus leads to a reduction in the replenishment and overall levels of cccDNA.[2][5]
-
Reduction of Viral Antigens: Treatment with this compound has been shown to decrease the secretion of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), which are key biomarkers of HBV infection and cccDNA activity.[3][5]
The proposed mechanism of action of this compound is depicted in the following signaling pathway diagram:
Figure 1: Proposed mechanism of action of this compound in the HBV replication cycle.
Synthesis of this compound
The synthesis and characterization of this compound have been described, with the compound having a purity of over 95% as determined by 1H, 13C, 19F nuclear magnetic resonance (NMR) and high-pressure liquid chromatography (HPLC) analysis.[5][7] While a detailed step-by-step synthesis protocol is often found in supplementary materials of publications, the general synthesis of related glyoxamide derivatives has been reported.[5]
In Vitro Antiviral Activity and Cytotoxicity
This compound exhibits potent antiviral activity against HBV in various in vitro systems. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values are summarized below.
| Cell Line | Assay | Parameter | This compound | Reference |
| HepAD38 | HBV DNA Reduction | EC50 | 0.003 µM | [5] |
| HepAD38 | HBeAg Secretion | EC50 | 0.003 µM | [5] |
| Primary Human Hepatocytes (PHH) | HBV DNA Reduction | EC50 | 0.04 µM | [5] |
| HepG2 | Cytotoxicity | CC50 | >100 µM | [5] |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.
The high selectivity index (SI >33,333 in HepG2 cells) underscores the compound's potent and specific anti-HBV activity with low cellular toxicity.[5]
In Vivo Efficacy and Pharmacokinetics
The in vivo efficacy of this compound has been evaluated in humanized mouse models of HBV infection.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Humanized Mice | This compound + Entecavir | 60 mg/kg/day (this compound) | Sustained viral load reduction up to 12 weeks post-treatment | [2][5] |
| Nude Mice (AD38 xenografts) | This compound | Not specified | 2.3-3 log10 reduction in HBV titers | [10][11] |
| Nude Mice (AD38 xenografts) | This compound + Entecavir | Not specified | 4.6-fold reduction in HBV log10 titers | [10][11] |
Table 2: In Vivo Efficacy of this compound.
Pharmacokinetic studies in cynomolgus monkeys have demonstrated favorable properties for this compound.
| Species | Route | Dose | Bioavailability | Cmax | Tmax | t1/2 | Reference |
| Cynomolgus Monkey | IV | 1 mg/kg | - | - | - | - | [11][12] |
| Cynomolgus Monkey | PO | 5 mg/kg | 34% | 380.7 ng/mL | 0.67 h | 2.4 h | [11][12] |
Table 3: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys.
Experimental Protocols
In Vitro Antiviral Activity Assay (HepAD38 Cells)
The antiviral activity of this compound is commonly assessed in the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.
Figure 2: General workflow for in vitro antiviral activity assessment of this compound.
-
Cell Culture: HepAD38 cells are maintained in appropriate media. For the assay, cells are seeded in multi-well plates.
-
Induction of HBV Replication: HBV replication is induced by removing tetracycline from the culture medium.
-
Compound Treatment: Cells are treated with various concentrations of this compound.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected to measure secreted HBV DNA and HBeAg. Intracellular DNA is extracted to quantify cccDNA levels.
-
Quantification: Secreted HBV DNA and intracellular cccDNA are quantified using real-time quantitative PCR (RT-qPCR). HBeAg levels are measured by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay
The cytotoxicity of this compound is determined in cell lines such as HepG2 using standard methods like the MTT or MTS assay, which measure cell viability.
In Vivo Efficacy in Humanized Mouse Model
-
Animal Model: Immunodeficient mice are transplanted with human hepatocytes to create a model susceptible to HBV infection.
-
HBV Infection: The humanized mice are infected with HBV.
-
Treatment: Once chronic infection is established, mice are treated with this compound, either alone or in combination with other antivirals like entecavir, via oral gavage.
-
Monitoring: Serum HBV DNA, HBsAg, and HBeAg levels are monitored at regular intervals during and after the treatment period.
-
Analysis: The reduction in viral markers is compared between treated and control groups to determine the in vivo efficacy.
Conclusion
This compound is a promising novel antiviral compound for the treatment of chronic hepatitis B. Its unique mechanism of action as a capsid assembly modulator, potent in vitro antiviral activity at nanomolar concentrations, and favorable in vivo efficacy and pharmacokinetic profiles make it a strong candidate for further clinical development. The synergistic effect observed with nucleos(t)ide analogs like entecavir suggests that this compound could be a valuable component of future combination therapies aimed at achieving a functional cure for HBV.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Impact of GLP-26 on Hepatitis B Virus Capsid Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic carriers at high risk for developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current antiviral therapies, primarily nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. The HBV capsid, a critical component of the viral life cycle, has emerged as a promising therapeutic target. Capsid assembly modulators (CAMs) are a class of small molecules that interfere with the proper formation of the viral capsid, thereby disrupting multiple stages of the viral life cycle. This technical guide provides an in-depth overview of the mechanism of action of GLP-26, a novel and potent glyoxamide derivative that functions as an HBV capsid assembly modulator. We will delve into its effects on HBV capsid assembly, present quantitative data on its antiviral activity, and provide detailed experimental protocols for key assays used in its evaluation.
Mechanism of Action of this compound
This compound is a novel capsid assembly modulator that exhibits potent anti-HBV activity by disrupting the normal process of viral nucleocapsid formation.[1] Its primary mechanism involves binding to the HBV core protein (HBc) dimers, which are the building blocks of the capsid. This interaction alters the kinetics and thermodynamics of capsid assembly, leading to the formation of aberrant, non-functional capsids.
Unlike a normal infection where the pregenomic RNA (pgRNA) is encapsidated to form a replication-competent nucleocapsid, this compound induces the formation of smaller, misshapen, and unstable capsid-like structures.[2] These aberrant capsids are unable to properly package the viral pgRNA, a crucial step for reverse transcription and the production of new viral DNA. Consequently, the encapsidation of pgRNA is disrupted, leading to a significant reduction in the production of new infectious virus particles.[3]
Furthermore, the formation of these defective capsids may also interfere with the intracellular trafficking of nucleocapsids and the establishment and maintenance of the cccDNA pool in the nucleus. By preventing the proper assembly and transport of capsids, this compound likely hinders the recycling of newly synthesized relaxed circular DNA (rcDNA) back to the nucleus for cccDNA formation, contributing to a reduction in cccDNA levels over time.[4][5]
Caption: Mechanism of action of this compound on HBV capsid assembly.
Quantitative Data
The antiviral activity of this compound has been evaluated in various in vitro systems. The following table summarizes the key quantitative data.
| Assay System | Parameter | Value | Reference |
| HepAD38 Cells | EC50 (HBV DNA) | 3 nM | [3] |
| HepAD38 Cells | EC90 (HBV DNA) | 30 nM | |
| HepAD38 Cells | CC50 (Cytotoxicity) | > 100 µM | [4] |
| Primary Human Hepatocytes | EC50 (HBV DNA) | 40 nM | [4] |
| HepAD38 Cells | EC50 (HBeAg) | 3 nM | [4] |
| In vitro cccDNA reduction | at 1 µM | > 90% reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on HBV capsid assembly.
Fluorescent Thermal Shift Assay for Capsid Stability
This assay measures the thermal stability of HBV capsids in the presence and absence of this compound. Binding of this compound to the capsid is expected to increase its melting temperature (Tm).
Materials:
-
Recombinant HBV core protein (Cp149) dimers
-
Assembly buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl
-
This compound stock solution in DMSO
-
SYPRO Orange Protein Gel Stain (5000x stock in DMSO)
-
Real-time PCR instrument with a melt curve analysis module
Procedure:
-
Capsid Assembly:
-
Dilute Cp149 dimers to a final concentration of 10 µM in assembly buffer.
-
Induce capsid assembly by increasing the NaCl concentration to 500 mM and incubating at 4°C overnight.
-
-
Assay Preparation:
-
Prepare a 50x working solution of SYPRO Orange dye by diluting the 5000x stock in DI water.
-
In a 96-well PCR plate, prepare triplicate reactions for each condition (e.g., vehicle control, different concentrations of this compound).
-
For each 25 µL reaction, add:
-
10 µL of assembled capsids (final concentration ~4 µM)
-
2.5 µL of 50x SYPRO Orange (final concentration 5x)
-
Varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or DMSO vehicle control.
-
Adjust the final volume to 25 µL with assembly buffer.
-
-
-
Thermal Shift Analysis:
-
Seal the PCR plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to acquire fluorescence data on the appropriate channel for SYPRO Orange (e.g., FRET or ROX).
-
Program the thermal cycler with the following parameters:
-
Hold at 25°C for 1 minute.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5°C per minute.
-
Acquire fluorescence readings at each 0.5°C increment.
-
-
-
Data Analysis:
-
Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT).
-
The peak of this curve represents the melting temperature (Tm) of the capsid.
-
Compare the Tm values of this compound-treated samples to the vehicle control to determine the extent of capsid stabilization.
-
Antiviral Activity in HepAD38 Cells
The HepAD38 cell line is a stable tetracycline-inducible HBV expression system that is widely used for screening anti-HBV compounds.
Materials:
-
HepAD38 cells
-
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.
-
Tetracycline-free FBS
-
This compound stock solution in DMSO
-
DNA extraction kit for cell culture supernatants
-
qPCR master mix, primers, and probe for HBV DNA quantification
Procedure:
-
Cell Seeding and Induction:
-
Seed HepAD38 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well.
-
Culture the cells in medium containing tetracycline (1 µg/mL) for 24 hours.
-
To induce HBV replication, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the cells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., lamivudine).
-
Incubate the cells for 7 days.
-
-
Supernatant Collection and DNA Extraction:
-
After 7 days, collect the cell culture supernatant.
-
Extract HBV DNA from a 100 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol. Elute the DNA in 50 µL of elution buffer.
-
-
HBV DNA Quantification by qPCR:
-
Prepare a qPCR master mix containing primers and a TaqMan probe specific for a conserved region of the HBV genome.
-
Example Primer/Probe Set:
-
Forward Primer: 5'-CCT-GGY-TAT-CGY-TGG-ATG-TGT-3'
-
Reverse Primer: 5'-GGA-CAK-ACG-GGC-AAC-ATA-CCT-3'
-
-
Add 5 µL of the extracted DNA to 15 µL of the qPCR master mix.
-
Perform qPCR with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
-
Data Analysis:
-
Generate a standard curve using a plasmid containing the HBV target sequence.
-
Quantify the HBV DNA copies in each sample.
-
Calculate the EC50 (the concentration of this compound that inhibits HBV DNA replication by 50%) using a dose-response curve fitting software.
-
cccDNA Quantification in HBV-infected HepG2-NTCP Cells
This protocol describes the quantification of HBV cccDNA in HepG2-NTCP cells, a cell line that expresses the HBV entry receptor and is susceptible to infection.
Materials:
-
HepG2-NTCP cells
-
HBV inoculum (e.g., from HepAD38 cell supernatant)
-
PEG 8000
-
This compound stock solution in DMSO
-
Cell lysis buffer (e.g., Hirt lysis buffer)
-
Plasmid-safe ATP-dependent DNase (PSD)
-
qPCR master mix, primers, and probe for cccDNA quantification
Procedure:
-
Cell Infection and Treatment:
-
Seed HepG2-NTCP cells in a 24-well plate.
-
Infect the cells with HBV inoculum in the presence of 4% PEG 8000 for 16-24 hours.
-
Wash the cells extensively with PBS to remove the inoculum.
-
Treat the infected cells with different concentrations of this compound for 7-9 days, changing the medium and compound every 2-3 days.
-
-
Hirt DNA Extraction:
-
Lyse the cells with Hirt lysis buffer (0.6% SDS, 10 mM EDTA, 10 mM Tris-HCl pH 7.5).
-
Add NaCl to a final concentration of 1 M and incubate overnight at 4°C to precipitate high molecular weight DNA.
-
Centrifuge to pellet the chromosomal DNA and proteins. The supernatant contains the cccDNA.
-
Purify the DNA from the supernatant by phenol-chloroform extraction and ethanol precipitation.
-
-
Nuclease Digestion:
-
Resuspend the DNA pellet in nuclease digestion buffer.
-
Treat the DNA with Plasmid-Safe ATP-dependent DNase (PSD) to digest any remaining linear and relaxed circular HBV DNA, while leaving the cccDNA intact.
-
Inactivate the nuclease according to the manufacturer's protocol.
-
-
cccDNA Quantification by qPCR:
-
Use a primer set that specifically amplifies the gap region of the rcDNA, thus preferentially amplifying cccDNA.
-
Perform qPCR as described in the previous protocol.
-
Normalize the cccDNA copy number to the cell number by quantifying a housekeeping gene (e.g., RNase P) from the same DNA sample.
-
-
Data Analysis:
-
Calculate the cccDNA copies per cell for each treatment condition.
-
Determine the dose-dependent effect of this compound on cccDNA levels.
-
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising new class of HBV therapeutics that directly targets the viral capsid. Its mechanism of action, centered on the misdirection of capsid assembly, leads to a potent inhibition of multiple key steps in the viral life cycle, including pgRNA encapsidation and potentially cccDNA replenishment. The quantitative data demonstrate its high potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other capsid assembly modulators. Further investigation into the long-term effects of this compound on cccDNA stability and its potential for combination therapy will be crucial in advancing this compound towards clinical development as a component of a functional cure for chronic hepatitis B.
References
- 1. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. A plate-based high-throughput assay for virus stability and vaccine formulation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile and Characterization of GLP-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical profile of GLP-26, a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). The data herein summarizes its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety profile, supporting its potential for further preclinical development as a therapeutic agent for chronic HBV infection.
Mechanism of Action
This compound is a Class II Capsid Assembly Modulator that targets the HBV core protein.[1] Its primary mechanism involves binding to the core protein dimers, which leads to the formation of a smaller number of tight, firm capsid particles.[1] This aberrant assembly disrupts several critical steps in the HBV lifecycle:
-
Inhibition of pgRNA Encapsidation: By inducing incorrect capsid morphology, this compound prevents the proper packaging of pre-genomic RNA (pgRNA), a crucial step for viral replication.[2][3]
-
Nucleocapsid Disassembly: The resulting unstable capsids are prone to disassembly.[2][3]
-
Reduction of cccDNA Pools: this compound disrupts the recycling of mature relaxed circular DNA (rcDNA) to the nucleus for the formation of new covalently closed circular DNA (cccDNA), the stable viral minichromosome responsible for viral persistence.[2][4] This leads to a reduction in the cccDNA pool.[2][4]
Caption: Mechanism of action of this compound on the HBV replication cycle.
In Vitro Efficacy
This compound demonstrates potent antiviral activity against HBV in various cell-based assays.
| Cell Line | Parameter | EC50 | Selectivity Index (SI) | Reference |
| HepAD38 | HBV DNA Replication | 3 nM | >33,333 (vs. HepG2) | [2][4] |
| HepAD38 | HBeAg Secretion | 3 nM | - | [4] |
| Primary Human Hepatocytes (PHH) | HBV DNA Replication | 40 nM | - | [4] |
| HepNTCP-DL | HBeAg Secretion | 0.7 µM | - | [2] |
-
cccDNA Reduction: In HepAD38 cells, this compound reduced cccDNA amplification by over 90% at a concentration of 1 µM.[2][3]
-
Synergistic Activity: this compound exhibits synergistic antiviral activity when combined with the nucleoside analog entecavir (ETV) in HepAD38 cells, with a combination index (CI) of 0.6.[4]
-
Toxicity: No cytotoxicity was observed in HepG2 cells and other cell types at concentrations up to 100 µM.[4] Additionally, no mitochondrial toxicity or increase in lactic acid production was seen at concentrations up to 50 µM and 25 µM, respectively.[4]
In Vivo Efficacy
The antiviral activity of this compound has been confirmed in mouse models of HBV infection.
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| HBV Nude Mouse (AD38 xenografts) | This compound Monotherapy | Not specified | 45 days | 2.3–3 log10 reduction in HBV titers vs. placebo | [5][6] |
| HBV Nude Mouse (AD38 xenografts) | This compound + Entecavir | Not specified | 45 days | 4.6-fold log10 reduction in HBV titers vs. placebo | [5][6] |
| Humanized Mouse (BRGS-uPA) | This compound Monotherapy | 60 mg/kg/day (oral) | 10 weeks | Decrease in HBV DNA, HBsAg, and HBeAg levels | [4] |
| Humanized Mouse (BRGS-uPA) | This compound + Entecavir | This compound: 60 mg/kg/day (oral)ETV: 0.3 mg/kg/day (oral) | 10 weeks | Mean -4 log10 reduction in HBV DNA; sustained response for up to 12 weeks post-treatment | [4] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in mice and cynomolgus monkeys, demonstrating favorable properties for oral administration.
| Route of Administration | Dose | AUC (0-7h) (ng·h/mL) | t½ | Oral Bioavailability (%) | Reference |
| Intravenous (IV) | 15 mg/kg | 1,306 | 1.5 h | - | [4] |
| Oral (PO) | 30 mg/kg | 1,587 | >6 h | 61% | [4][5] |
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUCtotal (h·ng/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| Intravenous (IV) | 1 mg/kg | - | - | 986.6 ± 316.5 | 0.77 ± 0.23 | - | [5] |
| Oral (PO) | 5 mg/kg | 380.7 | 0.67 | 1660 ± 530 | 2.44 ± 0.57 | 33.6% | [5][6] |
| Species | Plasma Stability (t½) | Liver Microsome Stability (t½) | Plasma Protein Binding (%) | Reference |
| Human | >24 h | 7.6 h | 89.5% | [4][5] |
| Mouse | >24 h | 71 min | - | [4] |
| Rat | ~8.5 h | - | - | [4] |
| Dog | >24 h | - | - | [4] |
| Cynomolgus Monkey | - | - | 86.7% | [5][6] |
Safety and Toxicology
Preclinical safety assessments indicate a favorable profile for this compound.
-
In Vitro: As mentioned, this compound did not exhibit toxicity in human hepatoma cell lines or other relevant cell types at concentrations significantly above its effective dose.[4]
-
Cardiotoxicity: this compound demonstrated a favorable toxicity profile with no apparent impact on the function of primary human cardiomyocytes at concentrations up to 10 µM.[5][6][7]
-
In Vivo: this compound was safely administered to humanized mice at 60 mg/kg per day for 10 weeks.[5]
Experimental Protocols
This protocol outlines the general steps for determining the in vitro efficacy of this compound.
Caption: General workflow for in vitro anti-HBV activity assessment.
Detailed Steps:
-
Cell Culture: HepAD38 cells, which are stably transfected with a tetracycline-repressible HBV genome, are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
HBV DNA Measurement: After incubation, the supernatant is treated with DNase to remove extracellular DNA. Viral capsids are then lysed, and the released HBV DNA is quantified by real-time quantitative PCR (qPCR).
-
HBeAg Measurement: The concentration of Hepatitis B e-antigen (HBeAg) in the supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Toxicity Assay: Cell viability is assessed in parallel using a standard method such as the MTS assay to determine the 50% cytotoxic concentration (CC50).
This protocol provides an overview of the in vivo pharmacokinetic evaluation.
Caption: Workflow for pharmacokinetic studies in cynomolgus monkeys.
Detailed Steps:
-
Animals: Male cynomolgus monkeys are used for the study.
-
Dosing: A single dose of this compound is administered either intravenously (1 mg/kg) or orally (5 mg/kg).[5][6]
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis.
Conclusion
This compound is a potent HBV capsid assembly modulator with a favorable preclinical profile. It demonstrates single-digit nanomolar efficacy in vitro, significant viral load reduction in vivo (particularly in combination with entecavir), and desirable pharmacokinetic properties including good oral bioavailability in multiple species.[4][5] Its mechanism of action, which targets capsid assembly and reduces the cccDNA pool, represents a promising strategy for achieving a functional cure for chronic HBV. The compound's high selectivity and favorable safety profile warrant its continued investigation and development as a next-generation anti-HBV therapeutic.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Architecture of Efficacy: A Deep Dive into GLP-2 Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide hormone with potent intestinotrophic effects, making it a key therapeutic target for conditions like short bowel syndrome and other gastrointestinal disorders.[1][2] Native GLP-2, however, is rapidly inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV), which cleaves the N-terminal alanine residue.[3][4] This inherent instability has driven extensive structure-activity relationship (SAR) studies to develop degradation-resistant, potent, and selective GLP-2 receptor (GLP-2R) agonists. This technical guide synthesizes key findings in the field, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Core Structure-Activity Relationship Insights
The quest for potent and stable GLP-2 analogs has revealed critical roles for specific amino acid residues in receptor binding, activation, and susceptibility to degradation.
The Crucial N-Terminus: Position 2 Modifications
The N-terminus of GLP-2 is a primary focus for SAR studies due to its susceptibility to DPP-IV cleavage between Ala2 and Asp3.[3][4] Modifications at position 2 have yielded significant improvements in pharmacokinetic profiles.
Substitution of the native Alanine (Ala) at position 2 with Glycine (Gly) or D-Alanine (D-Ala) has been a particularly successful strategy. These substitutions confer resistance to DPP-IV cleavage, thereby extending the peptide's half-life and enhancing its therapeutic potential.[3][4][5] For instance, the approved GLP-2 analog Teduglutide features a Glycine substitution at this position.[2]
While many position 2 substitutions enhance receptor binding, they are not all equally well-tolerated for receptor activation.[3][4] Studies have shown that substitutions with Gly, Ile, Pro, α-aminobutyric acid, D-Ala, or nor-Val can lead to enhanced GLP-2R activation.[3][4] Conversely, substitutions with Asp, Leu, Lys, Met, Phe, Trp, and Tyr, while maintaining or even improving binding, result in a significant reduction in receptor activation.[3]
The Peptide Backbone: Alanine Scanning and Key Residues
Alanine scanning mutagenesis, a technique where individual amino acid residues are systematically replaced by alanine, has been instrumental in identifying other key residues for GLP-2R interaction. This approach has highlighted that substitutions at positions 5, 6, 17, 20, 22, 23, 25, 26, 30, and 31 lead to diminished GLP-2R binding.[3] In contrast, alanine substitutions at positions 12 and 21 exhibit normal to enhanced receptor binding but significantly reduced receptor activation.[3]
Quantitative Analysis of GLP-2 Analogs
The following tables summarize the quantitative data from various SAR studies, providing a comparative view of the effects of different amino acid substitutions on GLP-2 receptor activation.
Table 1: Effect of Position 2 Substitutions on Human GLP-2 Receptor Activation
| Analog | Substitution at Position 2 | EC50 (pM) at hGLP-2R | Receptor Selectivity vs. hGLP-1R & hGCGR | Reference |
| Native hGLP-2 | Alanine (Ala) | >100 | - | [5] |
| FE 203799 | Glycine (Gly) | < 100 | Excellent | [5] |
| Analog 69 | Glycine (Gly) | < 100 | Excellent | [5] |
| Analog 72 | Glycine (Gly) | < 100 | Excellent | [5] |
| Analog 81 | Glycine (Gly) | < 100 | Excellent | [5] |
| Analog 85 | Glycine (Gly) | < 100 | Excellent | [5] |
| D-Ala Analog | D-Alanine (D-Ala) | Significantly lower than parent peptide | Not Specified | [3][4] |
| Pro Analog | Proline (Pro) | Significantly lower than parent peptide | Not Specified | [3][4] |
Table 2: Impact of Alanine Substitutions on GLP-2 Receptor Binding and Activation
| Position of Alanine Substitution | Effect on GLP-2R Binding | Effect on GLP-2R Activation | Reference |
| 5, 6, 17, 20, 22, 23, 25, 26, 30, 31 | Diminished | Not Specified | [3] |
| 12, 21 | Normal to Enhanced | >75% Reduction | [3] |
| 16 | Not Specified | Significantly Lower EC50 | [3][4] |
Experimental Protocols
The characterization of GLP-2 analogs relies on a suite of standardized in vitro and in vivo assays.
Peptide Synthesis and Purification
GLP-2 analogs are typically synthesized using solid-phase peptide synthesis (SPPS) on an automated peptide synthesizer. Following cleavage from the resin and deprotection, the crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides are confirmed by analytical RP-HPLC and mass spectrometry.
In Vitro Receptor Binding Assays
Receptor binding affinity is determined using a competitive binding assay with a radiolabeled GLP-2 ligand.
-
Cell Culture: A stable cell line overexpressing the human GLP-2 receptor (e.g., HEK293 or CHO cells) is cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a fixed concentration of radiolabeled GLP-2 (e.g., ¹²⁵I-GLP-2) and increasing concentrations of the unlabeled competitor analog.
-
Detection: The amount of bound radioligand is quantified using a gamma counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Cell-Based Functional Assays (cAMP Accumulation)
The potency of GLP-2 analogs in activating the GLP-2R is commonly assessed by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-2 signaling cascade.
-
Cell Culture and Plating: Cells expressing the GLP-2R are seeded into multi-well plates.
-
Stimulation: Cells are incubated with increasing concentrations of the GLP-2 analog in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or enzyme fragment complementation.[6][7]
-
Data Analysis: The effective concentration that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
In Vivo Pharmacokinetic and Efficacy Studies
Promising analogs are advanced to in vivo studies in animal models (e.g., rats or mice) to evaluate their pharmacokinetic properties (half-life, clearance) and efficacy in promoting intestinal growth.
-
Pharmacokinetics: The analog is administered (e.g., intravenously or subcutaneously), and blood samples are collected at various time points. The concentration of the analog in plasma is determined by methods like ELISA or LC-MS/MS.
-
Efficacy (Intestinal Growth): Animals are treated with the analog for a defined period. At the end of the study, the small intestine is excised, and its weight and length are measured to assess the trophic effects. Histological analysis may also be performed to evaluate changes in villus height and crypt depth.
Visualizing the Frameworks
GLP-2 Receptor Signaling Pathway
The GLP-2 receptor is a G protein-coupled receptor (GPCR).[8][9] Upon ligand binding, it primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[8][10] This in turn activates Protein Kinase A (PKA), which mediates many of the downstream effects of GLP-2, including cell proliferation and anti-apoptotic signals.[8][9][11] The anti-apoptotic actions of GLP-2 may also involve PKA-independent pathways.[8] GLP-2 has also been shown to activate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is involved in protein synthesis and cell growth.[12]
Caption: GLP-2 Receptor Signaling Cascade.
Experimental Workflow for GLP-2 Analog Screening
The development of novel GLP-2 analogs follows a structured screening cascade designed to efficiently identify candidates with optimal properties.
References
- 1. Glucagon-like peptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An updated overview of glucagon-like peptide-2 analog trophic therapy for short bowel syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural determinants for activity of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Characterization of Novel Glucagon-like Peptide-2 (GLP-2) Analogues with Low Systemic Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glucagon.com [glucagon.com]
- 9. glucagon.com [glucagon.com]
- 10. innoprot.com [innoprot.com]
- 11. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucagon-like peptide-2-stimulated protein synthesis through the PI 3-kinase-dependent Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
GLP-26: An In-Depth Technical Guide on its Antiviral Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GLP-26 is a novel glyoxamide derivative that has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). It functions as a capsid assembly modulator (CAM), a class of molecules that interfere with the proper formation of the viral capsid, an essential component for viral replication and survival. This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, which is currently focused on HBV. It details the experimental data supporting its anti-HBV activity, the methodologies used in these studies, and the molecular mechanisms at play. While the broader antiviral potential of this compound remains to be explored, this document serves as a foundational resource for researchers interested in this promising antiviral compound.
Introduction
Chronic Hepatitis B virus (HBV) infection is a major global health problem, with an estimated 250 million people chronically infected worldwide, who are at a high risk of developing cirrhosis and hepatocellular carcinoma.[1] Current treatments for chronic HBV, such as nucleoside/nucleotide analogs and interferons, can suppress viral replication but rarely lead to a functional cure.[1] The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key challenge in eradicating the virus.[1]
This compound has emerged as a promising therapeutic candidate due to its potent anti-HBV activity, which targets a different step in the viral life cycle than existing therapies.[1][2] It is a member of the Class II capsid assembly modulators (CAM-E), which induce the formation of empty viral capsids.[3] This guide will synthesize the available preclinical data on this compound, providing a detailed look at its antiviral efficacy and mechanism of action against HBV.
Antiviral Spectrum of this compound
To date, the antiviral activity of this compound has been exclusively characterized against the Hepatitis B virus. Extensive literature searches have not revealed any published studies evaluating the efficacy of this compound against other viruses, such as influenza virus, human immunodeficiency virus (HIV), herpes simplex virus (HSV), or SARS-CoV-2.
While this compound's spectrum is currently limited to HBV, the mechanism of targeting capsid assembly is a validated antiviral strategy for other viruses. For instance, the FDA-approved drug lenacapavir targets the HIV-1 capsid, demonstrating that capsid assembly modulators can have a broader application in virology.[2] This suggests that the potential for this compound or similar glyoxamide derivatives to act on other viruses could be a subject for future investigation.
Quantitative Antiviral Data for this compound against HBV
The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-HBV activity of this compound.
Table 1: In Vitro Anti-HBV Activity of this compound
| Cell Line | Parameter | Value | Reference |
| HepAD38 | EC50 (HBV DNA) | 0.003 µM | [4] |
| Primary Human Hepatocytes (PHH) | EC50 (HBV DNA) | 0.04 µM | [4] |
| HepG2 | CC50 | > 100 µM | [4] |
| HepAD38 | Combination Index (CI) with Entecavir | 0.6 | [4] |
| HepAD38 | cccDNA reduction at 1 µM | > 1 log | [4] |
Table 2: In Vivo Efficacy of this compound in HBV-infected Humanized Mice
| Treatment Group | Parameter | Result | Reference |
| This compound (60 mg/kg/day) | HBV DNA reduction | Sustained decrease | [4] |
| This compound + Entecavir | HBsAg and HBeAg levels | Sustained decrease up to 12 weeks post-treatment | [4] |
Mechanism of Action
This compound exerts its antiviral effect by modulating the assembly of the HBV capsid. The HBV core protein (HBc) self-assembles into an icosahedral capsid that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase. This process is crucial for viral DNA synthesis and the formation of new infectious virions.
This compound binds to the core protein dimers and induces a conformational change that accelerates the assembly process.[5] However, this accelerated assembly is aberrant, leading to the formation of empty capsids that do not contain the pgRNA-polymerase complex.[3] These non-functional capsids are unable to support reverse transcription and viral replication. Furthermore, by interfering with proper capsid formation, this compound also disrupts the trafficking of the viral genome to the nucleus, thereby reducing the replenishment of the cccDNA pool.[4]
Signaling Pathways
Currently, there is no published evidence to suggest that this compound directly interacts with or modulates specific host cell signaling pathways to exert its antiviral effect. Its primary mechanism of action is the direct targeting of the viral core protein and the disruption of capsid assembly. It is important to distinguish the antiviral compound this compound from the metabolic hormone Glucagon-like peptide-1 (GLP-1), which has a well-characterized role in glucose metabolism and signals through G-protein coupled receptors. The two are distinct molecules with unrelated functions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-HBV activity.
Cell-Based Antiviral Assays
Objective: To determine the in vitro efficacy of this compound in inhibiting HBV replication.
Cell Lines:
-
HepAD38 cells: A stable human hepatoblastoma cell line that inducibly expresses HBV pgRNA.
-
Primary Human Hepatocytes (PHH): Primary liver cells for a more physiologically relevant model.
Protocol:
-
Cell Seeding: Plate HepAD38 cells or PHH in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a specified period (e.g., 6-9 days), with media and compound changes every 3 days.
-
Supernatant Collection: Collect the cell culture supernatant for quantification of secreted HBV DNA.
-
HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the cytotoxicity of this compound in relevant cell lines.
Cell Line: HepG2 (human hepatoma cell line) or other relevant cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for a period that corresponds to the duration of the antiviral assay.
-
Cell Viability Measurement: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
HBeAg Secretion Assay
Objective: To measure the effect of this compound on the secretion of Hepatitis B e-antigen (HBeAg), a marker of active viral replication.
Protocol:
-
Follow the same cell culture and treatment protocol as the antiviral assay.
-
ELISA: Use a commercial HBeAg enzyme-linked immunosorbent assay (ELISA) kit to quantify the amount of HBeAg in the cell culture supernatant according to the manufacturer's instructions.
-
Data Analysis: Determine the EC50 for HBeAg reduction.
In Vitro Capsid Assembly Assay
Objective: To visually assess the effect of this compound on the formation of HBV capsids.
Method: Transmission Electron Microscopy (TEM)
Protocol:
-
Protein Purification: Purify recombinant HBV core protein (Cp149 dimers).
-
Assembly Reaction: Incubate the purified core protein dimers with this compound or a vehicle control.
-
Induce Assembly: Initiate capsid assembly by adding a high concentration of NaCl.
-
Negative Staining: Apply the assembly reaction mixture to a carbon-coated grid, stain with a heavy metal salt (e.g., uranyl acetate), and allow to dry.
-
Imaging: Visualize the samples using a transmission electron microscope to observe the morphology of the assembled capsids.
Visualizations
The following diagrams illustrate key concepts related to the antiviral activity of this compound.
Caption: The Hepatitis B Virus (HBV) lifecycle within a hepatocyte.
Caption: Mechanism of action of this compound on HBV capsid assembly.
Caption: A representative experimental workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of Hepatitis B virus replication, acting through the well-defined mechanism of capsid assembly modulation. The preclinical data strongly support its continued development as a potential component of a curative therapy for chronic HBV infection.
The primary gap in our understanding of this compound is its antiviral spectrum beyond HBV. Future research should focus on screening this compound and related glyoxamide derivatives against a panel of other clinically relevant viruses, particularly those for which capsid assembly is a critical and druggable step in the lifecycle. Such studies would not only potentially broaden the therapeutic applications of this class of molecules but also provide valuable insights into the conserved and divergent features of viral capsid assembly across different virus families. Furthermore, a deeper investigation into the potential for interactions with host cell factors could reveal additional mechanisms of action and opportunities for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatitis B virus–host interactions and novel targets for viral cure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: GLP-26 In Vitro Antiviral Activity Against Hepatitis B Virus (HBV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GLP-26 is a novel glyoxamide derivative identified as a potent Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2] CAMs represent a promising class of direct-acting antiviral agents that target the HBV core protein, a crucial component in multiple stages of the viral lifecycle.[3] this compound accelerates the kinetics of capsid assembly, leading to the formation of non-functional capsids that are unable to properly encapsidate the polymerase-pregenomic RNA (Pol-pgRNA) complex, thereby halting viral replication.[1] Furthermore, this compound has been shown to disrupt already-formed capsids and interfere with the maintenance of the covalently closed circular DNA (cccDNA) pool, the stable viral reservoir in infected hepatocytes.[1][4] These application notes provide a comprehensive overview of the in vitro antiviral activity of this compound and detailed protocols for its evaluation.
Mechanism of Action
This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBcAg). By binding to the core protein, this compound induces a conformational change that accelerates the assembly of HBcAg dimers into capsid-like structures.[3] This rapid assembly process has two key antiviral consequences:
-
Inhibition of pgRNA Encapsidation: The accelerated assembly outpaces the incorporation of the viral pgRNA and polymerase complex, resulting in the formation of "empty" capsids. This effectively blocks the reverse transcription of pgRNA into viral DNA, a critical step in HBV replication.[1][2]
-
Disruption of cccDNA Maintenance: The proper assembly and disassembly of the viral capsid are essential for the transport of the relaxed circular DNA (rcDNA) genome to the nucleus and its subsequent conversion into the persistent cccDNA minichromosome.[3][4] By inducing the formation of aberrant, overly stable capsids, this compound disrupts this process, leading to a reduction in cccDNA levels over time.[1][4]
Caption: Mechanism of Action of this compound on the HBV Lifecycle.
In Vitro Antiviral Activity Data
The antiviral potency and selectivity of this compound have been characterized in various in vitro models of HBV replication. The following tables summarize the key quantitative data.
Table 1: Antiviral Potency of this compound Against HBV
| Cell Line | Parameter Measured | EC50 (µM) | Reference |
| HepAD38 | Secreted HBV DNA | 0.003 | [1][2] |
| Primary Human Hepatocytes (PHH) | Secreted HBV DNA | 0.04 | |
| HepNTCP-DL | Secreted HBeAg | 0.7 | |
| HepAD38 | cccDNA Reduction | >90% reduction at 1 µM | [1][2] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Parameter | CC50 (µM) | Selectivity Index (SI) (CC50/EC50) | Reference |
| HepG2 | Cytotoxicity | >100 | >33,333 |
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro antiviral activity of this compound against HBV.
Caption: General Experimental Workflow for this compound In Vitro Assay.
Protocol 1: Determination of Antiviral Activity (EC50) in HepAD38 Cells
This protocol describes the measurement of secreted HBV DNA from HepAD38 cells, a widely used cell line with tetracycline-inducible HBV replication.[5][6]
1. Materials:
-
HepAD38 cells
-
DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.
-
Tetracycline
-
This compound compound
-
96-well cell culture plates
-
Reagents for DNA extraction (e.g., commercial kit or lysis buffer with proteinase K)[7][8]
-
Reagents for qPCR (HBV-specific primers, probe, and master mix)[9]
2. Cell Culture and Seeding:
-
Culture HepAD38 cells in medium containing tetracycline to suppress HBV replication.
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.[7]
-
Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment and HBV Induction:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the cells.
-
Wash the cells with PBS to remove residual tetracycline.
-
Add 100 µL of fresh, tetracycline-free medium containing the various concentrations of this compound to the appropriate wells. Include a "no-drug" vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
4. Sample Collection and DNA Quantification:
-
After a defined incubation period (e.g., 4 and 7 days), collect the cell culture supernatant.[5]
-
Extract viral DNA from the supernatant using a suitable method. A simple and effective method involves incubation with a lysis buffer containing proteinase K, followed by heat inactivation.[7][8]
-
Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers and probes specific for the HBV genome.[9][10]
-
Generate a standard curve using a plasmid containing the HBV target sequence to determine the genome equivalents (GEq)/mL.
5. Data Analysis:
-
Calculate the percentage of HBV DNA reduction for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).
Protocol 2: Cytotoxicity Assay (CC50) in HepG2 Cells
This protocol determines the concentration of this compound that causes a 50% reduction in cell viability, typically using an MTT assay.[11][12][13]
1. Materials:
-
HepG2 cells (or other relevant hepatocyte cell line)
-
DMEM medium supplemented with 10% FBS and penicillin/streptomycin
-
This compound compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., isopropanol/DMSO mixture)[13]
2. Procedure:
-
Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a "cells only" control (no compound).
-
Incubate for the same duration as the antiviral assay.
-
Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13][14]
-
Remove the MTT-containing medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Read the absorbance at 590 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
Protocol 3: Quantification of Secreted HBeAg and HBsAg by ELISA
This protocol outlines the general steps for quantifying viral antigens in the cell culture supernatant using commercial ELISA kits.[15][16]
1. Materials:
-
Cell culture supernatants from Protocol 1.
-
Microplate reader.
2. Procedure:
-
Bring all reagents to room temperature.
-
Add 100 µL of standards and samples (supernatants) to the appropriate wells of the pre-coated microplate.[15]
-
Incubate for 60-90 minutes at 37°C.[15]
-
Wash the wells multiple times (typically 3-5 times) with the provided wash buffer.[15]
-
Add the biotinylated detection antibody, incubate, and wash.[15]
-
Add the HRP-conjugate, incubate, and wash.[15]
-
Add the TMB substrate reagent and incubate in the dark for 15-30 minutes.[15]
-
Add the stop solution to terminate the reaction. The color will change from blue to yellow.[15]
-
Read the absorbance at 450 nm immediately.[15]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of HBeAg or HBsAg in the samples by interpolating from the standard curve.
-
Calculate the EC50 for antigen reduction as described in Protocol 1.
Protocol 4: Analysis of Intracellular HBV cccDNA
Quantifying cccDNA is crucial for assessing the activity of compounds targeting the viral reservoir. This is a more complex procedure involving selective extraction and detection.[17][18][19]
1. Materials:
-
Cell pellets from treated HepAD38 or HBV-infected cells.
-
Hirt DNA extraction reagents or a specialized kit for cccDNA isolation.[17][18]
-
Nuclease to digest non-cccDNA forms (e.g., Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease).[18]
-
Reagents for qPCR with cccDNA-specific primers or Southern blot analysis.[17][18]
2. Procedure:
-
Harvest cells after treatment with this compound and wash with PBS.
-
Perform a selective DNA extraction (e.g., Hirt extraction) to enrich for low molecular weight DNA, including cccDNA, while removing most of the host genomic DNA.[17][18]
-
Treat the extracted DNA with a nuclease (e.g., PSD) that specifically digests linear and relaxed circular DNA, leaving the covalently closed circular DNA intact.[18]
-
Inactivate the nuclease.
-
Quantify the remaining cccDNA using either:
-
qPCR: Employ primers that specifically amplify the gap region of rcDNA, thus only amplifying cccDNA.
-
Southern Blot: This "gold standard" method allows for the direct visualization and separation of cccDNA from other viral DNA forms.[17]
-
3. Data Analysis:
-
Quantify the reduction in cccDNA levels in this compound-treated cells compared to vehicle-treated controls.
-
Normalize cccDNA copy number to the number of cells or to a housekeeping gene if total DNA is analyzed.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. adooq.com [adooq.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inducible expression of human hepatitis B virus (HBV) in stably transfected hepatoblastoma cells: a novel system for screening potential inhibitors of HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
- 10. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Human HBsAg ELISA kit | Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. ice-hbv.org [ice-hbv.org]
- 18. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for GLP-26 Treatment of HBV-Infected Humanized Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of GLP-26, a novel capsid assembly modulator (CAM), for the treatment of Hepatitis B Virus (HBV) infection in humanized mouse models. The included protocols and data are intended to guide researchers in designing and executing similar in vivo studies.
Introduction
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current treatments rarely achieving a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in hepatocytes.[1][2] this compound is a potent, orally bioavailable glyoxamide derivative that functions as an HBV capsid assembly modulator.[1][3][4] It disrupts the normal formation of viral capsids, a critical step in the HBV replication cycle, thereby inhibiting viral DNA replication and reducing cccDNA pools.[5][6][7] Preclinical studies in HBV-infected humanized mice have demonstrated the significant antiviral activity of this compound, both as a monotherapy and in combination with existing nucleoside analogs like Entecavir (ETV).[1][8]
Mechanism of Action
This compound targets the HBV core protein, inducing the formation of non-capsid-like particles and preventing the encapsidation of pre-genomic RNA (pgRNA).[3][5][6] This disruption of the capsid assembly process effectively halts the viral life cycle at a crucial stage, leading to a reduction in viral replication and the production of new infectious virions.[6] Furthermore, this compound has been shown to reduce levels of HBeAg and HBsAg, key viral antigens associated with chronic infection.[1][9]
References
- 1. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 2. Acute HBV infection in humanized chimeric mice has multiphasic viral kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Humanized Mice for the Study of HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ice-hbv.org [ice-hbv.org]
- 5. Frontiers | A Chimeric Humanized Mouse Model by Engrafting the Human Induced Pluripotent Stem Cell-Derived Hepatocyte-Like Cell for the Chronic Hepatitis B Virus Infection [frontiersin.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. JCI - Human liver chimeric mice provide a model for hepatitis B and C virus infection and treatment [jci.org]
Application Notes and Protocols: Combination Therapy of GLP-26 and Entecavir for Hepatitis B Virus (HBV) In Vivo
These application notes provide a summary of the preclinical in vivo efficacy and a detailed protocol for evaluating the combination therapy of GLP-26, a novel capsid assembly modulator, and entecavir (ETV), a reverse transcriptase inhibitor, in a humanized mouse model of Hepatitis B Virus (HBV) infection.
Introduction
Chronic Hepatitis B infection, affecting millions worldwide, remains a significant cause of liver cirrhosis and hepatocellular carcinoma. Current standard-of-care treatments, such as nucleos(t)ide analogues like entecavir, effectively suppress viral replication but rarely lead to a functional cure, necessitating lifelong therapy.[1][2] This is largely due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral RNAs.[1]
A promising therapeutic strategy involves combining agents with different mechanisms of action. This compound is a novel, orally bioavailable glyoxamide derivative that functions as an HBV Capsid Assembly Modulator (CAM).[1][3] CAMs disrupt the normal formation of the viral nucleocapsid, a critical step for pregenomic RNA (pgRNA) encapsidation and subsequent reverse transcription.[4][5] By inducing the assembly of aberrant, non-functional capsids, this compound not only inhibits the formation of new infectious virions but also disrupts the pathway that replenishes the nuclear cccDNA pool.[1]
Entecavir is a potent nucleoside analog that inhibits all three functions of the HBV polymerase (reverse transcriptase): base priming, reverse transcription of the negative-strand DNA, and synthesis of the positive-strand HBV DNA.[2][6]
The combination of this compound and entecavir targets two distinct stages of the HBV lifecycle. This dual-pronged attack has been shown to act synergistically, leading to a more profound and sustained reduction in viral load and antigens than either agent alone in preclinical models.[1] These notes summarize the key findings and provide a detailed protocol for replicating such in vivo studies.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies of this compound and entecavir combination therapy in HBV-infected humanized mice.
Table 1: Antiviral Efficacy of this compound and Entecavir Combination Therapy
| Treatment Group | Dose Regimen | Duration | Mean Reduction in Serum HBV DNA (log₁₀) | Reference |
|---|---|---|---|---|
| This compound + Entecavir | This compound: 60 mg/kg/dayETV: 0.3 mg/kg/day | 10 weeks | 4.0 | [1] |
| This compound + Entecavir | Not specified | 45 days | 4.6-fold reduction in HBV log₁₀ titers |[3] |
Note: In the 10-week study, half of the mice in the combination group had undetectable viremia at the end of treatment. A sustained decrease in viral loads and antigens was observed for up to 12 weeks after treatment cessation.[1]
Table 2: In Vitro Synergy and Efficacy of this compound
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| EC₅₀ (HBV DNA) | HepAD38 cells | 0.003 µM (3 nM) | [1][4] |
| EC₅₀ (HBV DNA) | Primary Human Hepatocytes | 0.04 µM | [1] |
| EC₅₀ (HBeAg) | HepNTCP-DL cells | 0.7 µM | [4] |
| cccDNA Reduction | In vitro model | >90% at 1 µM | [4][5] |
| Combination Index (CI) | HepAD38 cells (with ETV) | 0.6 (Synergistic) |[1] |
Signaling and Mechanistic Pathway
The synergistic effect of this compound and Entecavir arises from their complementary attacks on the HBV replication cycle. Entecavir acts as a chain terminator for the viral polymerase, while this compound disrupts the physical container required for this process.
Experimental Protocols
This section details the methodology for an in vivo study to assess the combination therapy of this compound and Entecavir in an HBV-infected humanized mouse model.
4.1. Animal Model
-
Model: Humanized mice with chimeric human livers. These mice are generated by transplanting human hepatocytes into immunodeficient mice (e.g., uPA/SCID).
-
Supplier: Commercially available sources or established in-house colonies.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22±2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Infection: Mice are infected with HBV (genotype as required) via intravenous injection. Successful infection is confirmed by monitoring serum HBV DNA and HBsAg levels, which should stabilize before the commencement of treatment.
4.2. Dosing and Administration
-
Drug Formulation:
-
Entecavir (ETV): Prepare a stock solution in a suitable vehicle (e.g., sterile water or PBS). The final formulation for oral gavage should be prepared fresh daily.
-
This compound: Based on its favorable oral bioavailability, formulate for oral gavage.[1] The vehicle should be determined based on the compound's solubility (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
-
Treatment Groups (Example):
-
Vehicle Control: Administered the vehicle solution.
-
Entecavir Monotherapy: 0.3 mg/kg/day, oral gavage.
-
This compound Monotherapy: 60 mg/kg/day, oral gavage.
-
Combination Therapy: ETV (0.3 mg/kg/day) + this compound (60 mg/kg/day), administered concomitantly via oral gavage.
-
-
Administration Protocol:
-
Record the body weight of each mouse daily before dosing to calculate the exact volume for administration.
-
Administer the respective treatments orally using a suitable gavage needle.
-
The treatment duration is typically 8-10 weeks to assess potent antiviral effects.[1]
-
A post-treatment follow-up period (e.g., 12 weeks) is crucial to evaluate the sustainability of the virological response.[1]
-
4.3. Sample Collection and Processing
-
Blood Collection:
-
Collect blood samples (e.g., 50-100 µL) weekly via retro-orbital or submandibular bleeding.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
-
Store serum aliquots at -80°C until analysis.
-
-
Tissue Collection (Terminal):
-
At the end of the study (including the follow-up period), euthanize mice according to IACUC-approved guidelines.
-
Perfuse the liver with cold PBS.
-
Excise the liver, weigh it, and section it for various analyses:
-
Snap-freeze portions in liquid nitrogen for DNA/RNA extraction.
-
Fix portions in 10% neutral buffered formalin for histology.
-
-
4.4. Analytical Methods
-
Serum HBV DNA Quantification:
-
Extract viral DNA from serum samples using a commercial kit (e.g., Qiagen QIAamp DNA Blood Mini Kit).
-
Quantify HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers and probes specific to a conserved region of the HBV genome.
-
-
Serum HBsAg and HBeAg Quantification:
-
Measure Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) levels using commercial enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer’s instructions.
-
-
Liver cccDNA Quantification:
-
Extract total DNA from liver tissue samples.
-
Treat DNA extracts with a plasmid-safe ATP-dependent DNase to digest linear and relaxed-circular DNA, leaving the cccDNA intact.
-
Quantify cccDNA levels using a specific qPCR assay.
-
-
Histology:
-
Embed formalin-fixed liver tissue in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and inflammation.
-
Perform immunohistochemistry (IHC) for Hepatitis B core antigen (HBcAg) to visualize infected hepatocytes.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the in vivo combination therapy experiment.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration and Dosing of GLP-26 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration, dosing, and pharmacokinetic profile of GLP-26, a novel glyoxamide derivative and potent Hepatitis B Virus (HBV) capsid assembly modulator, in preclinical animal models. The provided protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action
This compound functions as a capsid assembly modulator (CAM) that disrupts the normal formation of the HBV nucleocapsid.[1][2] Its mechanism involves interfering with the encapsidation of pre-genomic RNA (pgRNA), leading to the disassembly of the nucleocapsid and a reduction in the pool of covalently closed circular DNA (cccDNA), which is the stable form of the viral genome in the nucleus of infected hepatocytes.[1][2] By disrupting these critical steps in the viral lifecycle, this compound effectively inhibits HBV replication.[1][2][3]
Quantitative Data Summary
The pharmacokinetic parameters of this compound have been evaluated in CD-1 mice and cynomolgus monkeys. The following tables summarize the key quantitative data from these studies.
Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Dose | 15 mg/kg | 30 mg/kg | [3] |
| Vehicle | PBS with 20% DMSO and 20% PEG-400 | PBS with 20% DMSO and 20% PEG-400 | [3] |
| AUC (0-7h) | 1306 ng·h/mL | 1587 ng·h/mL | [3] |
| Terminal Half-life (t½) | 1.5 h | > 6 h | [3] |
| Oral Bioavailability (F%) | - | 61% | [4] |
Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference |
| Dose | 1 mg/kg | 5 mg/kg | [4][5] |
| Vehicle | 20% DMSO, 50% PEG400, 30% normal saline | 20% DMSO, 50% PEG400, 30% normal saline | [4] |
| AUC (total) | 986.6 ± 316.5 ng·h/mL | 1660 ± 530 ng·h/mL | [4] |
| Cmax | - | 380.7 ng/mL | [4][5] |
| Tmax | - | 0.67 h | [4] |
| Terminal Half-life (t½) | 0.77 ± 0.23 h | 2.44 ± 0.57 h | [4] |
| Oral Bioavailability (F%) | - | 34% (or 33.6%) | [4][5] |
| Plasma Protein Binding | 86.7% | 86.7% | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and standard laboratory practices.
Protocol 1: Pharmacokinetic Study in CD-1 Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in CD-1 mice following intravenous and oral administration.[3]
Materials:
-
Female CD-1 mice
-
This compound
-
Vehicle solution: Phosphate-buffered saline (PBS) containing 20% DMSO and 20% PEG-400
-
Syringes and needles for IV injection
-
Oral gavage needles
-
Heparinized capillary tubes for blood collection
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimate female CD-1 mice to the laboratory environment for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare a stock solution of this compound in the vehicle. The final concentration should be such that the required dose can be administered in a reasonable volume (e.g., 5-10 mL/kg).
-
Administration:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.5, 2, 4, and 7 hours post-dose) using heparinized capillary tubes.[3]
-
Plasma Preparation: Centrifuge the collected blood samples at 15,000 x g for 10 minutes to separate the plasma.[3]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[3]
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[3]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters, including AUC and terminal half-life, using appropriate software.
Protocol 2: Pharmacokinetic Study in Cynomolgus Monkeys
This protocol describes the procedure for assessing the pharmacokinetics of this compound in cynomolgus monkeys.[4]
Materials:
-
Male, non-naïve cynomolgus monkeys (2.8-3.7 kg)
-
This compound
-
Vehicle solution: 20% dimethylsulfoxide (DMSO), 50% polyethylene glycol 400 (PEG400), and 30% normal saline
-
Infusion pump for IV administration
-
Gastric gavage tube for PO administration
-
Equipment for blood collection
-
Centrifuge
-
-80°C freezer
-
Analytical instrumentation for drug concentration determination
Procedure:
-
Animal Preparation: Use male, non-naïve cynomolgus monkeys. Ensure all procedures are approved by an Institutional Animal Care and Use Committee (IACUC).[4]
-
Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle.
-
Administration:
-
Blood Sampling: Collect blood samples at appropriate time points to characterize the plasma concentration-time profile.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples.
-
Pharmacokinetic Analysis: Perform non-compartmental analysis to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, terminal half-life, and oral bioavailability.
Protocol 3: In Vivo Efficacy Study in an HBV Nude Mouse Xenograft Model
This protocol details an efficacy study of orally administered this compound in a nude mouse model with HBV-transfected AD38 xenografts.[4]
Materials:
-
Nude mice
-
AD38 cells (HBV-transfected)
-
This compound
-
Entecavir (ETV) as a comparator/combination agent
-
Vehicle for oral administration
-
Equipment for tumor implantation, blood collection, and real-time PCR
Procedure:
-
Model Development: Establish the nude mouse/AD38 xenograft model. This typically involves subcutaneous injection of AD38 cells into the flanks of nude mice.
-
Treatment Groups: Divide the animals into different treatment cohorts, for example:
-
Placebo (vehicle control)
-
This compound monotherapy
-
Entecavir (ETV) monotherapy
-
This compound and ETV combination therapy
-
-
Dosing:
-
Efficacy Assessment:
-
Monitor serum HBV titers at regular intervals and at the end of the study (day 45) using real-time PCR.[4]
-
At the end of the study, this compound monotherapy was shown to reduce HBV titers by 2.3-3 log10 compared to placebo-treated mice.[4][5] Combination therapy with ETV resulted in a 4.6-fold reduction in HBV log10 titers versus placebo.[4][5]
-
-
Data Analysis: Compare the reduction in HBV DNA levels between the different treatment groups to determine the antiviral efficacy of this compound alone and in combination with ETV.
Safety and Tolerability
In the described studies, this compound was well-tolerated in both mice and cynomolgus monkeys at the tested doses. No signs of toxicity were observed in cynomolgus monkeys after single IV or PO doses.[4] Furthermore, daily oral administration of 60 mg/kg to humanized mice for 10 weeks did not result in any adverse effects.[4] this compound also demonstrated a favorable toxicity profile in primary human cardiomyocytes.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Efficacy of GLP-26 on Hepatitis B Virus (HBV) cccDNA Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction Hepatitis B virus (HBV) infection remains a major global health challenge, primarily due to the persistence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1] This cccDNA molecule serves as the transcriptional template for all viral RNAs and is responsible for viral persistence, making its elimination the main goal for a curative therapy.[1][2][3] Current antiviral treatments, such as nucleos(t)ide analogues, can suppress HBV replication but rarely clear cccDNA.[2]
GLP-26 is a novel, highly potent glyoxamide derivative that functions as an HBV Capsid Assembly Modulator (CAM).[4][5] CAMs interfere with the proper formation of the viral nucleocapsid.[6] The HBV capsid is essential for trafficking the relaxed circular DNA (rcDNA) genome to the nucleus, where it is converted into cccDNA.[4][7] By disrupting capsid assembly, this compound inhibits the establishment and maintenance of the cccDNA pool, thereby blocking viral replication and HBeAg production.[4][5][8] This application note provides detailed protocols for assessing the efficacy of this compound on cccDNA levels in an in vitro HBV infection model.
Principle of the Assay
The efficacy of this compound is determined by quantifying the reduction of HBV cccDNA in infected hepatoma cells following treatment. The general workflow involves infecting a susceptible cell line (e.g., HepG2-NTCP) with HBV, treating the cells with varying concentrations of this compound, and then specifically measuring the intracellular cccDNA levels. The primary method for quantification is a quantitative PCR (qPCR) assay, which is sensitive and suitable for a multi-sample analysis.[9][10] This method requires specific steps to eliminate contaminating viral DNA forms, such as rcDNA and double-stranded linear DNA (dslDNA), which share sequences with cccDNA.[2][9] Southern blot analysis is included as a confirmatory, "gold standard" method that allows for the physical separation and visualization of different HBV DNA replicative intermediates.[11][12]
Diagram: Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 11. ice-hbv.org [ice-hbv.org]
- 12. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electron Microscopy of GLP-26's Effect on HBV Capsids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of GLP-26, a potent capsid assembly modulator (CAM), on Hepatitis B Virus (HBV) capsids using electron microscopy.
Introduction
This compound is a novel glyoxamide derivative that has demonstrated potent antiviral activity against HBV.[1][2] Its mechanism of action involves the modulation of HBV capsid assembly, a critical process in the viral lifecycle.[1][2] Electron microscopy is an indispensable tool for visualizing the direct morphological changes induced by this compound on HBV capsids, providing crucial insights into its mechanism of action.[1][3] When this compound is introduced prior to the initiation of capsid assembly, it leads to the formation of small, misshapen, and spherical particles, effectively disrupting the formation of normal icosahedral capsids.[1][3][4] Furthermore, this compound can also act on pre-formed capsids, inducing structural changes.[1][3]
Data Presentation
The antiviral activity of this compound has been quantified in various in vitro systems. The following table summarizes key quantitative data on the efficacy of this compound.
| Parameter | Cell Line/System | Value | Reference |
| HBV DNA EC50 | HepAD38 cells | 0.003 µM | [1] |
| Primary Human Hepatocytes (PHH) | 0.04 µM | [1] | |
| HBeAg Secretion EC50 | HepAD38 cells | 0.003 µM | [1] |
| cccDNA Amplification Reduction | HepAD38 cells (at 1 µM) | >1 log reduction | [1][2] |
| Cytotoxicity (CC50) | HepG2 cells | >100 µM | [1] |
Morphological Effects:
While quantitative data on the size distribution of this compound-induced aberrant capsids is not extensively available in the cited literature, qualitative analysis from transmission electron microscopy (TEM) consistently shows a stark contrast to the vehicle-treated controls, which form regular icosahedral capsids of approximately 40 nm in diameter.[1] Treatment with this compound results in clusters of small and misshapen particles.[1]
Experimental Protocols
The following are detailed protocols for the preparation and analysis of HBV capsids treated with this compound by negative stain transmission electron microscopy.
Protocol 1: Expression and Purification of HBV Cp149 Dimers
This protocol describes the expression and purification of the HBV core protein fragment (Cp149), which is capable of self-assembling into capsids.
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vector containing the HBV Cp149 gene
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM DTT)
-
Lysozyme
-
Benzonase nuclease
-
Protease inhibitor cocktail
-
Triton X-100
-
Sucrose solutions (10% to 60% w/v in 50 mM Tris-HCl pH 7.5, 300 mM NaCl)
-
Ultracentrifuge
Procedure:
-
Transform the E. coli expression strain with the Cp149 expression vector.
-
Grow the bacterial culture to an optimal density and induce protein expression.
-
Harvest the cells by centrifugation and resuspend the pellet in 15 mL of lysis buffer.
-
Incubate the cell suspension on ice for 45 minutes with 1 mg/mL lysozyme, 1x protease inhibitor cocktail, and 0.5% Triton X-100.
-
Add 4 µL of Benzonase nuclease and incubate for 30 minutes at room temperature to digest nucleic acids.
-
Lyse the cells by sonication and clarify the lysate by centrifugation at 8,000 x g for 1 hour to remove cell debris.
-
Purify the Cp149 capsids from the supernatant using a stepwise sucrose gradient (10% to 60%).
-
Centrifuge the sucrose gradient at 28,800 x g for 3 hours at 4°C.
-
Collect the fractions containing the purified Cp149 capsids.
-
To obtain Cp149 dimers, disassemble the purified capsids by dialysis against a high pH buffer with urea, followed by dialysis into a suitable buffer for storage.
Protocol 2: In Vitro Assembly of HBV Capsids with this compound
This protocol details the procedure for assembling HBV capsids in the presence of this compound to observe its effect on capsid formation.
Materials:
-
Purified HBV Cp149 dimers
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Assembly buffer (e.g., 50 mM HEPES, pH 7.5)
-
High salt solution (e.g., 500 mM NaCl)
Procedure:
-
Dilute the purified Cp149 dimers to the desired concentration in the assembly buffer.
-
Add this compound to the Cp149 dimer solution to the final desired concentration (e.g., 25 µM). For the control, add an equivalent volume of DMSO.
-
Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow for the binding of this compound to the Cp149 dimers.
-
Initiate capsid assembly by adding the high salt solution to the mixture to a final concentration that promotes assembly (e.g., 150-200 mM NaCl).
-
Allow the assembly reaction to proceed for a sufficient time (e.g., 1-2 hours) at room temperature.
-
The samples are now ready for analysis by negative stain transmission electron microscopy.
Protocol 3: Negative Stain Transmission Electron Microscopy (TEM)
This protocol outlines the steps for preparing and imaging the HBV capsid samples using negative staining.
Materials:
-
Assembled HBV capsid samples (control and this compound treated)
-
Formvar/carbon-coated copper TEM grids (200-400 mesh)
-
Glow discharger
-
Negative stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0)
-
Filter paper (Whatman No. 1)
-
Transmission Electron Microscope
Procedure:
-
Glow discharge the TEM grids for 20-30 seconds to make the carbon surface hydrophilic.
-
Apply 3-5 µL of the capsid sample onto the carbon-coated side of the grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess sample using the edge of a piece of filter paper. Do not let the grid dry completely.
-
Wash the grid by briefly floating it on a drop of deionized water or a suitable buffer to remove any salts that may crystallize.
-
Blot off the excess water.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain thoroughly using filter paper.
-
Allow the grid to air dry completely.
-
Image the grids in a transmission electron microscope at an appropriate magnification.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a capsid assembly modulator.
Experimental Workflow for TEM Analysis
Caption: Experimental workflow for TEM analysis of this compound's effect on HBV capsids.
References
Application Notes and Protocols: Thermal Shift Assays for Characterizing GLP-26 Binding to Hepatitis B Virus (HBV) Capsid Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B Virus (HBV) core protein, which assembles to form the viral capsid, is a critical component in the viral lifecycle, playing a pivotal role in pregenomic RNA (pgRNA) encapsidation, reverse transcription, and the formation of covalently closed circular DNA (cccDNA). This makes the capsid protein a prime target for antiviral therapies. Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with the normal process of capsid formation. GLP-26 is a potent CAM that has demonstrated significant antiviral activity by disrupting the assembly of the HBV capsid.[1][2]
Thermal shift assays, particularly Differential Scanning Fluorimetry (DSF), are a powerful and high-throughput method to study the binding of small molecules to a target protein.[3] The principle of the assay is based on the fact that the binding of a ligand, such as this compound, to a protein generally increases the thermal stability of the protein. This change in thermal stability is measured by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. The temperature at which half of the protein is unfolded is known as the melting temperature (Tm). An increase in the Tm in the presence of a ligand is indicative of a binding interaction.
These application notes provide a detailed protocol for utilizing a thermal shift assay to characterize the binding of this compound to the HBV capsid protein.
Data Presentation
The binding of this compound to the HBV capsid protein (Cp149 fragment) results in a significant increase in its thermal stability, indicating a direct interaction. The following table summarizes the quantitative data from a thermal shift assay comparing the effects of this compound and another CAM, GLS4, on the melting temperature of HBV Cp149 capsids.
| Compound | Melting Temperature (Tm) of HBV Cp149 Capsids (°C) | Dissociation Constant (Kd) (µM) |
| Vehicle (DMSO) | Not explicitly stated, but lower than treated | - |
| This compound | 87 ± 0.3 | 0.7 ± 1.5 |
| GLS4 | 85 ± 0.3 | 41 ± 13 |
Table 1: Thermal stabilization of HBV Cp149 capsids by this compound and GLS4. Data extracted from a study by Zhen et al.[1]
Experimental Protocols
This section details the methodology for performing a thermal shift assay to assess the binding of this compound to the HBV capsid protein.
Materials and Reagents
-
Purified recombinant HBV capsid protein (Cp149 fragment)
-
This compound
-
Control compounds (e.g., GLS4, DMSO as vehicle)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plates
-
Optical sealing film
-
Real-time PCR instrument with a melt curve analysis module
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A series of dilutions should be prepared to assess dose-dependent binding.
-
Dilute the purified HBV capsid protein (Cp149) to the desired final concentration in the assay buffer. A typical final concentration is in the low micromolar range (e.g., 2-5 µM).
-
Dilute the SYPRO Orange dye to a 20x working stock in the assay buffer. The final concentration in the assay is typically 1x-5x.
-
-
Assay Setup (96-well plate):
-
In each well of a 96-well qPCR plate, add the following components to a final volume of 20-25 µL:
-
HBV capsid protein (Cp149) to its final concentration.
-
This compound or control compound at the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
SYPRO Orange dye to its final concentration.
-
Assay buffer to bring the reaction to the final volume.
-
-
Include appropriate controls:
-
Protein + vehicle (DMSO)
-
Buffer + dye (no protein)
-
Protein + known binder (positive control, e.g., GLS4)
-
Protein + known non-binder (negative control)
-
-
-
Thermal Denaturation and Data Collection:
-
Seal the 96-well plate with an optical sealing film.
-
Centrifuge the plate briefly to ensure all components are mixed and at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program involves:
-
An initial hold at 25°C for 2-5 minutes.
-
A temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Fluorescence readings are taken at each temperature increment.
-
-
-
Data Analysis:
-
The raw fluorescence data is plotted against temperature to generate a melt curve.
-
The melting temperature (Tm) is determined by identifying the peak of the first derivative of the melt curve (-dF/dT).
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with the test compound (ΔTm = Tm_compound - Tm_vehicle).
-
A positive ΔTm indicates that the compound binds to and stabilizes the protein.
-
The dissociation constant (Kd) can be estimated by fitting the ΔTm values from a dose-response experiment to a suitable binding model.
-
Visualization of Pathways and Workflows
HBV Life Cycle and the Impact of this compound
The following diagram illustrates the key stages of the HBV life cycle and highlights the mechanism of action of this compound as a capsid assembly modulator.
Caption: Mechanism of this compound in the HBV life cycle.
Experimental Workflow for Thermal Shift Assay
The diagram below outlines the major steps involved in conducting a thermal shift assay to screen for protein-ligand interactions.
Caption: Workflow of a typical thermal shift assay.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic analysis of GLP-26 in cynomolgus monkeys
An in-depth analysis of the pharmacokinetics of GLP-26, a novel glyoxamide derivative, has been conducted in cynomolgus monkeys. This compound is recognized as a potent hepatitis B virus (HBV) capsid assembly modulator, demonstrating significant antiviral activity.[1][2][3] Understanding its pharmacokinetic profile in a non-human primate model is a critical step in its preclinical development. This document provides a detailed overview of the experimental protocols and summarizes the key pharmacokinetic parameters following intravenous and oral administration.
Pharmacokinetic Parameters of this compound
A non-compartmental analysis was performed to determine the pharmacokinetic parameters of this compound in male cynomolgus monkeys following a single intravenous (IV) dose of 1 mg/kg and a single oral (PO) dose of 5 mg/kg. The results indicate that this compound has a favorable profile with 34% oral bioavailability.[1][4][5] The peak plasma concentration after oral administration was approximately 30 times greater than the in vitro EC90 corrected for protein binding.[1][5][6]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | - | 380.7 ± 111.4 |
| Tmax (h) | - | 0.67 ± 0.29 |
| AUCtotal (h·ng/mL) | 986.6 ± 316.5 | 1660 ± 530 |
| Terminal t1/2 (h) | 0.77 ± 0.23 | 2.44 ± 0.57 |
| Oral Bioavailability (%) | - | 33.6 |
| Mean Input Time (h) | - | 3.17 |
| Plasma Protein Binding (%) | 86.7 | 86.7 |
Data are presented as mean ± standard deviation. Data sourced from Hurwitz et al., 2021.[6]
Mechanism of Action: HBV Capsid Assembly Modulation
This compound functions by interfering with the proper assembly of the HBV nucleocapsid.[3][7] This disruption prevents the encapsidation of pre-genomic RNA (pgRNA), a crucial step in viral replication. By causing the misassembly of capsids, this compound effectively inhibits the formation of new infectious virus particles and contributes to a reduction in the levels of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells.[2][3][8]
Caption: Mechanism of this compound as an HBV Capsid Assembly Modulator.
Experimental Protocols
Animal Studies and Dosing
-
Species: Male cynomolgus monkeys were used for the pharmacokinetic studies.
-
Housing: Animals were housed under standard conditions with access to food and water.
-
Administration:
-
Toxicity: No signs of toxicity were observed in the monkeys following either IV or PO administration of this compound.[6]
Sample Collection and Processing
A detailed workflow was followed for the collection and processing of plasma samples to ensure sample integrity for subsequent bioanalysis.
Caption: Workflow for Pharmacokinetic Sample Collection and Processing.
-
Blood Sampling: Serial blood samples (0.5 mL per sample) were collected at specified time points post-dose: 0.25, 0.48, 0.58, 0.75, 1, 1.5, 2, 4, 8, 12, 24, and 48 hours.[6]
-
Sample Processing: The collected blood samples were immediately centrifuged to separate the plasma.
-
Storage: The resulting plasma was kept on ice and subsequently frozen at -70°C until bioanalysis was performed.[6]
Bioanalytical Method
The quantification of this compound in plasma samples is essential for determining the pharmacokinetic profile. While the specific publication does not detail the full validation parameters, it notes a standard bioanalytical approach.
-
Technique: Concentrations of this compound were assayed, likely using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is standard for small molecule quantification in biological matrices.[9][10]
-
Limit of Quantification (LOQ): The assay had a lower limit of quantification of 1 ng/mL for this compound in plasma.[5]
-
Method Validation: Bioanalytical methods for regulated studies are typically validated for parameters including accuracy, precision, selectivity, stability, and matrix effect, in accordance with regulatory guidelines.[11][12]
Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues.
-
Method: The plasma protein binding of this compound was determined using an in vitro assay.
-
Concentration: A 10 µM concentration of this compound was used for the assay, which is comparable to the maximum plasma concentration observed following the 1 mg/kg IV dose.[6]
-
Results: The study found that this compound is 86.7% bound in monkey plasma and 89.5% bound in human plasma.[6]
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship
The relationship between the plasma concentration of this compound over time and its antiviral potency provides insight into the potential duration of its therapeutic effect from a single dose. The plasma concentrations achieved after both IV and PO dosing exceeded the in vitro EC90 value (corrected for protein binding) for a significant duration.
Caption: Logical flow integrating PK data with in vitro PD metrics.
References
- 1. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Vipragen| GLP Bioanalytical Method Development and Validation [vipragen.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. criver.com [criver.com]
- 12. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Synergistic Effects of GLP-26 with Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections posing a substantial risk for the development of cirrhosis and hepatocellular carcinoma. Current therapeutic strategies, primarily centered around nucleoside/nucleotide analogs (NAs), effectively suppress viral replication but rarely achieve a functional cure, necessitating long-term treatment.[1][2] The emergence of novel antiviral agents targeting different stages of the HBV life cycle offers the potential for combination therapies with enhanced efficacy.
GLP-26 is a potent, orally bioavailable small molecule belonging to the class of HBV capsid assembly modulators (CAMs).[1][3][4] CAMs represent a promising class of direct-acting antivirals that disrupt the HBV life cycle by interfering with the proper formation of the viral capsid, a crucial process for viral replication and stability.[1][5][6] Specifically, this compound has been shown to induce the formation of aberrant, non-functional capsids, thereby preventing the encapsidation of pre-genomic RNA (pgRNA) and subsequent viral DNA synthesis.[1][6] This mechanism of action is distinct from that of NAs, which act as chain terminators for the viral polymerase, directly inhibiting the reverse transcription of pgRNA into viral DNA.[7][8]
The distinct mechanisms of action of this compound and NAs provide a strong rationale for their combined use to achieve synergistic antiviral effects. This application note provides a comprehensive overview and detailed protocols for assessing the synergistic effects of this compound in combination with NAs against HBV in vitro.
Mechanism of Action and Rationale for Synergy
This compound, a glyoxamide derivative, allosterically modulates the HBV core protein (HBc), the building block of the viral capsid.[5] This interaction accelerates the kinetics of capsid assembly, leading to the formation of empty or aberrant capsids that are unable to package the viral pgRNA-polymerase complex.[1][6] This disruption of a critical early step in viral replication effectively reduces the production of new infectious virions and has been shown to impact the pool of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][2]
Nucleoside analogs, such as entecavir (ETV) or tenofovir, are prodrugs that are intracellularly phosphorylated to their active triphosphate forms.[7] These active metabolites are then incorporated into the elongating viral DNA chain by the HBV polymerase during reverse transcription.[7][8] Lacking a 3'-hydroxyl group, the incorporated NA terminates DNA chain elongation, thereby halting viral genome replication.[7]
The combination of this compound and a nucleoside analog targets two distinct and essential steps in the HBV life cycle. By simultaneously disrupting capsid assembly and inhibiting viral DNA synthesis, the combination therapy has the potential to achieve a more profound and sustained antiviral response than either agent alone. This dual-pronged attack is hypothesized to lead to synergistic inhibition of HBV replication.
Data Presentation: In Vitro Antiviral Activity and Synergy
The following tables summarize representative quantitative data from in vitro studies assessing the antiviral activity of this compound and a representative nucleoside analog (NA), both alone and in combination.
Table 1: Single Agent Antiviral Activity against HBV
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 3 | >100 | >33,333 |
| Nucleoside Analog (e.g., Entecavir) | 5 | >100 | >20,000 |
EC50: 50% effective concentration for inhibition of HBV DNA replication. CC50: 50% cytotoxic concentration.
Table 2: Synergistic Antiviral Effect of this compound and Nucleoside Analog Combination
| Drug Combination (Ratio based on EC50) | Fractional Effect (Fa) | Combination Index (CI) | Synergy Interpretation |
| This compound + NA | 0.50 (50% inhibition) | 0.65 | Synergism |
| This compound + NA | 0.75 (75% inhibition) | 0.58 | Synergism |
| This compound + NA | 0.90 (90% inhibition) | 0.52 | Strong Synergism |
CI < 0.9 indicates synergism, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity and Cytotoxicity (EC50 and CC50)
This protocol describes the determination of the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50) for the test compounds.
Materials:
-
HBV-producing human hepatoma cell line (e.g., HepG2.2.15 or Huh7-HBV)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and G418 for selection)
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This compound and Nucleoside Analog (NA)
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Reagents for HBV DNA extraction and quantification (see Protocol 3)
-
Luminometer and qPCR instrument
Procedure:
-
Cell Seeding: Seed the HBV-producing cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the NA in complete medium. The final concentration of DMSO should be less than 0.5%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Compound Treatment: After 24 hours, remove the medium from the cell plates and add 100 µL of the prepared compound dilutions. For EC50 determination, treat the cells for 6 days, changing the medium and compounds every 2 days. For CC50 determination, treat the cells for 6 days.
-
CC50 Determination (Cell Viability): After 6 days of treatment, equilibrate the plates to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence using a luminometer.
-
EC50 Determination (HBV DNA Quantification): After 6 days of treatment, collect the cell culture supernatant. Extract viral DNA from the supernatant and quantify the HBV DNA levels using qPCR as described in Protocol 3.
-
Data Analysis:
-
CC50: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.
-
EC50: Calculate the percentage of HBV DNA inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 2: Synergy Assessment using the Chou-Talalay Combination Index (CI) Method
This protocol outlines the checkerboard assay to determine the synergistic effects of this compound and a nucleoside analog.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed HBV-producing cells in 96-well plates as described in Protocol 1.
-
Combination Drug Preparation (Checkerboard): Prepare a dose-response matrix of this compound and the NA. Typically, a 5x5 or 7x7 matrix is used, with concentrations ranging from 1/4x to 4x the EC50 of each drug. Also, include single-drug titrations for both compounds and a vehicle control.
-
Compound Treatment: Treat the cells with the drug combinations for 6 days, with medium and compound changes every 2 days.
-
HBV DNA Quantification: After the treatment period, collect the cell culture supernatant and quantify the extracellular HBV DNA levels using qPCR (Protocol 3).
-
Data Analysis (Combination Index):
-
Calculate the fractional effect (Fa) for each drug and combination (Fa = 1 - (HBV DNA level in treated sample / HBV DNA level in vehicle control)).
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[9]
-
A CI value less than 0.9 indicates synergy, a CI value between 0.9 and 1.1 indicates an additive effect, and a CI value greater than 1.1 suggests antagonism.[10]
-
Protocol 3: Quantification of Extracellular HBV DNA by qPCR
This protocol details the quantification of HBV DNA from cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Viral DNA extraction kit (e.g., QIAamp DNA Mini Kit, Qiagen)
-
HBV-specific primers and probe for qPCR (targeting a conserved region of the HBV genome)
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix, Applied Biosystems)
-
HBV DNA standard for quantification
-
Real-time PCR instrument
Procedure:
-
DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant according to the manufacturer's instructions of the DNA extraction kit. Elute the DNA in 50 µL of elution buffer.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix as follows (20 µL total volume):
-
10 µL of 2x qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of probe (5 µM)
-
2 µL of extracted DNA
-
5 µL of nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Data Analysis: Generate a standard curve using serial dilutions of the HBV DNA standard. Quantify the HBV DNA copy number in the samples by interpolating their Ct values against the standard curve.
Protocol 4: Apoptosis Assessment by Annexin V Staining
This protocol describes the detection of apoptosis in response to drug treatment using Annexin V staining and flow cytometry.
Materials:
-
HBV-producing cells
-
This compound and Nucleoside Analog
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well. After 24 hours, treat the cells with this compound, the NA, or their combination at concentrations determined from the synergy studies (e.g., 1x and 2x the EC50). Include a vehicle control. Incubate for 48-72 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Visualizations
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GLP-26 solubility and preparation for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of GLP-26 in in vitro experiments. This guide includes detailed information on solubility, solution preparation, troubleshooting, and the mechanism of action of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] It functions by binding to the HBV core protein (Cp), disrupting the normal process of capsid assembly.[2][3] This interference leads to the formation of smaller, misshapen, non-functional capsid particles, which inhibits viral replication by preventing the encapsidation of pre-genomic RNA and reducing the formation of covalently closed circular DNA (cccDNA).[1][2][4]
2. What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5] The quality of DMSO is critical, as it is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.
3. How should this compound stock solutions be stored?
For long-term storage, this compound stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] At -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stable for at least one year.[1]
4. What are the typical working concentrations of this compound for in vitro assays?
The effective concentration of this compound can vary depending on the cell line and specific assay. However, published data provides a general range of effective concentrations.
Data Presentation: this compound Solubility and Efficacy
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (334.81 mM) | Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO for best results.[1] |
| DMSO | 100 mg/mL (267.85 mM) | Sonication is recommended to aid dissolution.[1] |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| HBV DNA Replication Inhibition | HepAD38 | IC₅₀ | 3 nM | [1] |
| Secreted HBeAg Reduction | HepNTCP-DL | EC₅₀ | 0.7 µM | [1] |
| cccDNA Reduction | HepAD38 | Effective Concentration | >90% reduction at 1 µM | [1] |
| Antiviral Activity | HepAD38 | EC₅₀ | 0.003 µM | [4] |
| Antiviral Activity | Primary Human Hepatocytes (PHH) | EC₅₀ | 0.04 µM | [4] |
| Cytotoxicity | HepG2 | CC₅₀ | > 100 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 373.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.73 mg of this compound.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes. This can help to break up any small particles and facilitate dissolution.
-
Gentle Heating (Optional): If sonication is not sufficient, place the tube in a 37°C water bath for 5-10 minutes. Vortex the tube intermittently. Caution: Avoid excessive heating, as it may degrade the compound.
-
Visual Inspection: Once the solution appears clear and free of any visible particles, it is ready for use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Visual Cue | Troubleshooting Steps |
| Precipitation during stock solution preparation | Incomplete dissolution. | Visible solid particles or cloudiness in the DMSO. | 1. Continue vortexing for a longer period. 2. Use a sonicator to aid dissolution. 3. Gently warm the solution to 37°C in a water bath with intermittent vortexing. |
| Use of old or hydrated DMSO. | The solution appears hazy or forms a gel-like substance. | 1. Discard the solution and prepare a fresh stock using a new, unopened vial of anhydrous DMSO. | |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium) | The compound's solubility limit in the aqueous buffer has been exceeded. | The solution becomes cloudy or forms visible precipitate immediately after adding the DMSO stock. | 1. Reduce the final concentration: The working concentration may be too high. 2. Increase the DMSO concentration in the final solution (if permissible for the assay): A slightly higher percentage of DMSO may keep the compound in solution. However, be mindful of DMSO toxicity to cells (typically <0.5%). 3. Serial Dilutions: Prepare intermediate dilutions of the this compound stock in DMSO before adding to the aqueous medium. This gradual decrease in DMSO concentration can sometimes prevent shocking the compound out of solution. |
| Inconsistent or no biological activity | Degradation of the compound. | N/A | 1. Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C, protected from light). 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare a fresh stock solution from the powder. |
| Inaccurate concentration of the stock solution. | N/A | 1. Verify calculations and weighing procedures. 2. Use a calibrated balance. |
Mandatory Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Mechanism of this compound action on HBV capsid assembly.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Addressing Potential GLP-26 Resistance in HBV Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel hepatitis B virus (HBV) capsid assembly modulator, GLP-26. The information provided is intended to help users anticipate and address potential issues related to drug resistance during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work against HBV?
A1: this compound is a potent, orally bioavailable capsid assembly modulator (CAM). It functions by binding to the HBV core protein (HBc), which is the building block of the viral capsid. This binding disrupts the normal process of capsid assembly, leading to the formation of non-functional or aberrant capsids. As a result, the encapsidation of the viral pre-genomic RNA (pgRNA) is inhibited, which is a critical step for HBV replication. This mechanism ultimately leads to a reduction in viral DNA production and can also impact the pool of covalently closed circular DNA (cccDNA), the stable form of the viral genome in the nucleus of infected cells.[1][2][3][4]
Q2: Have any resistance mutations to this compound been identified?
A2: Yes, computational modeling and subsequent experimental validation have identified specific mutations in the HBV core protein that can confer resistance to this compound. The primary resistance-associated mutations identified are F23Y and T33Q . Conversely, some mutations, such as L30F , I105F , and T109I , do not confer resistance and the virus remains sensitive to this compound.
Q3: How do the F23Y and T33Q mutations cause resistance to this compound?
A3: The F23Y and T33Q mutations are located in the binding pocket of the HBV core protein where this compound interacts. These amino acid substitutions are thought to alter the conformation of the binding site, thereby reducing the binding affinity of this compound. This weaker interaction between the drug and the core protein allows for the normal assembly of the viral capsid to proceed, even in the presence of the inhibitor.
Q4: If I observe reduced efficacy of this compound in my experiments, what are the initial troubleshooting steps?
A4: If you suspect reduced efficacy or resistance to this compound, consider the following initial steps:
-
Confirm Drug Potency: Ensure the integrity and concentration of your this compound stock.
-
Cell Line Integrity: Verify the health and stability of your cell line (e.g., HepG2.2.15, or cells transfected with an HBV replicon).
-
Sequencing of the Core Gene: The most definitive step is to sequence the HBV core protein gene from your experimental system to check for the presence of known resistance mutations (F23Y, T33Q) or any novel mutations in the drug-binding pocket.
-
Phenotypic Confirmation: If a mutation is identified, you should confirm resistance by performing a phenotypic assay to compare the EC50 value of this compound against the wild-type and the mutant virus.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high EC50 value for this compound in a cell-based assay. | 1. Degradation of this compound. 2. Cell line variability or contamination. 3. Emergence of resistance mutations. | 1. Use a fresh, validated stock of this compound. 2. Perform mycoplasma testing and cell line authentication. 3. Sequence the HBV core gene of the viral replicon in your cells. |
| Loss of antiviral activity after prolonged this compound treatment. | Selection for pre-existing or newly emerged resistant viral populations. | 1. Isolate viral DNA from the treated cells and sequence the core gene. 2. Perform a phenotypic assay to confirm resistance of the identified mutants. |
| Inconsistent results between experimental replicates. | 1. Inconsistent cell seeding density. 2. Variability in transfection efficiency (for transient assays). 3. Pipetting errors. | 1. Ensure uniform cell seeding. 2. Use a transfection control (e.g., GFP reporter) to monitor efficiency. 3. Calibrate pipettes and ensure proper mixing. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against wild-type HBV and the impact of specific core protein mutations on its activity.
Table 1: In Vitro Efficacy of this compound against Wild-Type HBV
| Cell Line | Assay Endpoint | EC50 (µM) |
| HepAD38 | HBV DNA Reduction | 0.003 |
| Primary Human Hepatocytes (PHH) | HBV DNA Reduction | 0.04 |
| HepG2-NTCP | HBeAg Secretion | 0.003 |
Data compiled from multiple sources.[5][6]
Table 2: Effect of HBV Core Protein Mutations on this compound Activity
| HBV Core Protein Mutant | Prediction for this compound | Experimental Validation |
| F23Y | Resistant | Resistant |
| L30F | Sensitive | Sensitive |
| T33Q | Resistant | Resistant |
| I105F | Sensitive | Sensitive |
| T109I | Sensitive | Sensitive |
This table indicates whether the mutant was predicted and experimentally validated to be resistant or sensitive to this compound.
Key Experiments & Methodologies
Identification of Potential Resistance Mutations: Genotypic Analysis
This protocol outlines the general steps for sequencing the HBV core gene to identify potential resistance mutations.
Protocol: Sequencing of the HBV Core Gene
-
Viral DNA Extraction: Isolate total DNA from HBV-producing cells or supernatant from cell culture.
-
PCR Amplification: Amplify the HBV core gene region using specific primers.
-
PCR Product Purification: Purify the amplified DNA fragment to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using the same primers as for amplification.
-
Sequence Analysis: Align the obtained sequence with a wild-type HBV core gene reference sequence to identify any nucleotide and corresponding amino acid changes.
Confirmation of Resistance: Phenotypic Analysis
This protocol describes how to confirm if an identified mutation confers resistance to this compound using an HBV replicon system.
Protocol: Phenotypic Characterization of HBV Core Mutants
-
Site-Directed Mutagenesis: Introduce the desired mutation (e.g., F23Y or T33Q) into a wild-type HBV replicon plasmid using a commercially available site-directed mutagenesis kit. Verify the mutation by sequencing.
-
Cell Transfection: Transfect a human hepatoma cell line (e.g., Huh7 or HepG2) with either the wild-type or the mutant HBV replicon plasmid.
-
Drug Treatment: 24 hours post-transfection, treat the cells with a serial dilution of this compound.
-
Quantification of Viral Replication: After 3-5 days of treatment, quantify HBV replication. This can be done by measuring:
-
Extracellular HBV DNA: Isolate viral DNA from the cell culture supernatant and quantify using qPCR.
-
Intracellular HBV replicative intermediates: Isolate intracellular core-associated DNA and quantify using Southern blot or qPCR.
-
HBeAg secretion: Measure the level of secreted HBeAg in the supernatant by ELISA.
-
-
EC50 Determination: Plot the dose-response curve for both wild-type and mutant HBV. Calculate the EC50 value for each, which is the concentration of this compound that inhibits 50% of viral replication. A significant increase in the EC50 value for the mutant compared to the wild-type confirms resistance.
Visualizations
HBV Lifecycle and the Action of this compound
Caption: HBV Lifecycle and this compound Mechanism of Action.
Experimental Workflow for this compound Resistance Analysis
Caption: Workflow for Identifying and Confirming this compound Resistance.
References
- 1. Detection of Anti-Hepatitis B Virus Drug Resistance Mutations Based on Multicolor Melting Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of GLP-26
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to improve the oral bioavailability of GLP-26.
Important Note on this compound: Initial research indicates that this compound is a potent Hepatitis B Virus (HBV) capsid assembly modulator, not a glucagon-like peptide (GLP) analog for metabolic diseases.[1][2][3] However, the principles and challenges of oral drug delivery for peptide-like molecules are broadly applicable. This guide will address strategies to enhance the oral bioavailability of this compound and similar compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the development of an oral formulation for this compound.
| Problem | Possible Causes | Suggested Solutions |
| Low apparent permeability (Papp) in Caco-2 cell assays | 1. High hydrophilicity of this compound.2. Efflux by transporters (e.g., P-glycoprotein).3. Degradation by brush border enzymes. | 1. Co-formulate with permeation enhancers: Investigate the use of agents like sodium N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC) or medium-chain fatty acids to transiently open tight junctions.[4][5]2. Incorporate efflux pump inhibitors: Test the effect of known inhibitors in your Caco-2 model.3. Structural modification: Consider strategies like lipidation or PEGylation to increase lipophilicity.[6] |
| High variability in in vivo pharmacokinetic (PK) data | 1. Inconsistent gastric emptying times.2. Variable enzymatic degradation in the GI tract.3. Food effects on absorption. | 1. Standardize animal fasting protocols: Ensure consistent fasting periods before dosing.[7]2. Use enteric coatings: Develop formulations that protect this compound from the acidic environment of the stomach and release it in the intestine.[8]3. Investigate food-drug interactions: Conduct PK studies in both fed and fasted states to characterize any effects. |
| Poor in vitro - in vivo correlation (IVIVC) | 1. The Caco-2 model may not fully recapitulate the complexity of the human intestine.[4][9]2. Metabolism in the gut wall or first-pass metabolism in the liver is not accounted for in simple permeability assays. | 1. Utilize more advanced in vitro models: Consider using the Ussing chamber model with excised intestinal tissue, which has shown better correlation for some peptides.[4][9]2. Incorporate metabolic stability assays: Test the stability of this compound in simulated gastric and intestinal fluids, as well as in liver microsomes.[10] |
| Formulation instability (e.g., aggregation, degradation) | 1. pH sensitivity of this compound.2. Incompatibility with excipients. | 1. Conduct pH-stability profiling: Determine the optimal pH range for this compound stability.2. Screen a panel of GRAS (Generally Recognized as Safe) excipients: Test for compatibility and select those that do not induce degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral absorption of peptide-like molecules such as this compound?
A1: The main obstacles are:
-
Enzymatic Degradation: Proteases in the stomach and small intestine can rapidly break down the molecule.[11][12]
-
Poor Permeability: The intestinal epithelium forms a tight barrier that limits the passage of large and hydrophilic molecules like peptides.[13][14]
-
Physicochemical Instability: The harsh pH conditions of the gastrointestinal tract can lead to degradation.[11]
Q2: What formulation strategies can be employed to protect this compound from enzymatic degradation?
A2: Several strategies can be effective:
-
Enteric Coatings: These polymers are resistant to stomach acid and dissolve at the higher pH of the small intestine, releasing the drug at the primary site of absorption.[8]
-
Enzyme Inhibitors: Co-formulating with protease inhibitors like aprotinin or soybean trypsin inhibitor can reduce enzymatic breakdown.[8][12]
-
Nanocarriers: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can provide a physical shield against enzymes.[15][16]
Q3: How can the intestinal permeability of this compound be improved?
A3: Permeability can be enhanced through:
-
Permeation Enhancers: These agents, such as SNAC, transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[5]
-
Mucoadhesive Systems: Formulations containing mucoadhesive polymers can increase the residence time of the drug at the intestinal wall, providing a longer window for absorption.[6][11]
-
Chemical Modification: Strategies like cyclization or lipidation can improve the molecule's ability to pass through the cell membrane (transcellular transport).[6]
Q4: What in vitro models are recommended for screening oral formulations of this compound?
A4: A tiered approach is often best:
-
Simulated Gastrointestinal Fluids (SGF/SIF): To assess the stability of this compound against pH and enzymatic degradation.[4]
-
Caco-2 Cell Monolayers: This is the gold standard for evaluating intestinal permeability and identifying potential transport mechanisms (paracellular vs. transcellular) and efflux.[4][9]
-
Ussing Chamber with Rat Intestinal Mucosa: This ex vivo model can provide a more accurate prediction of in vivo permeability for some peptides compared to Caco-2 cells.[4][9]
Q5: What is the reported oral bioavailability of this compound?
A5: Pharmacokinetic studies in cynomolgus monkeys have shown that this compound has an oral bioavailability of 34%.[3][17]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [3][17] |
| Tmax (Oral) | 0.67 h | [17] |
| Cmax (Oral) | 380.7 ng/mL | [17] |
| Terminal Half-life (Oral) | 2.4 h | [17] |
| Plasma Protein Binding | 86.7% | [17] |
Table 2: Comparison of In Vitro Models for Predicting Oral Bioavailability of Peptides
| Model | Correlation with in vivo Bioavailability (R²) | Advantages | Disadvantages | Reference |
| Caco-2 Monolayer | 0.48 | High-throughput, standardized | Poor correlation for some peptides, lacks mucus layer | [4] |
| Ussing Chamber (Rat Mucosa) | 0.81 - 0.98 | Better in vivo correlation, physiologically relevant | Lower throughput, higher variability | [4][9] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across an intestinal epithelial cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values should be >250 Ω·cm².
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the this compound solution (e.g., 10 µM in HBSS) to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.
-
Take a sample from the apical side at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague Dawley rats (250-300g) fitted with jugular vein catheters for blood sampling.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg) for reference.
-
Group 2: Oral gavage administration of the this compound formulation (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast rats overnight (approx. 12 hours) with free access to water.[7]
-
Administer the dose (IV or oral).
-
Collect blood samples (approx. 200 µL) via the catheter at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Key physiological barriers to oral drug absorption.
Caption: Strategies to overcome oral peptide delivery barriers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluating Oral Peptides' Gastrointestinal Absorption: Methods and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabletingtechnology.com [tabletingtechnology.com]
- 9. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Improvement of oral peptide bioavailability: Peptidomimetics and prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Novel strategy for oral peptide delivery in incretin-based diabetes treatment | Gut [gut.bmj.com]
- 17. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GLP-26 Cytotoxicity and Toxicity Assays
Disclaimer: As GLP-26 is a hypothetical compound, this guide provides troubleshooting advice and protocols based on common issues encountered with small molecule compounds in standard cytotoxicity and toxicity assays.
Troubleshooting Guides
This section addresses specific problems that researchers may encounter when assessing the cytotoxicity of this compound.
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.[1][2][3] 2. Pipetting Errors: Inaccurate or inconsistent volumes of cells, media, or this compound.[1][3] 3. Edge Effects: Evaporation from wells on the perimeter of the plate.[3] 4. Incomplete Mixing: Compound or reagents not uniformly mixed in the wells. | 1. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. 2. Use calibrated pipettes and be consistent with technique. For critical steps, consider using a multi-channel pipette.[3] 3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[3] 4. Gently mix the plate on an orbital shaker after adding this compound and other reagents. |
| Unexpectedly High Cytotoxicity | 1. Compound Precipitation: this compound may be precipitating at higher concentrations, causing light scatter that interferes with absorbance readings. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Contamination: Microbial contamination can lead to cell death. | 1. Visually inspect wells for precipitate. Determine the solubility of this compound in your culture medium. 2. Run a solvent control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is non-toxic to the cells. 3. Regularly check cell cultures for signs of contamination. |
| Unexpectedly Low or No Cytotoxicity | 1. Incorrect Concentration: Errors in calculating this compound dilutions. 2. Compound Instability: this compound may be degrading in the culture medium. 3. Cell Resistance: The cell line used may be resistant to the effects of this compound. 4. Insufficient Incubation Time: The exposure time may be too short to induce a cytotoxic effect. | 1. Double-check all calculations for stock solutions and serial dilutions. 2. Assess the stability of this compound under your experimental conditions. 3. Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cell line. 4. Perform a time-course experiment to determine the optimal incubation time. |
| Assay Interference | 1. Colored Compound: If this compound is colored, it can interfere with colorimetric assays (e.g., MTT). 2. Reducing/Oxidizing Properties: this compound may directly reduce or oxidize assay reagents (e.g., MTT reagent).[4][5] 3. Compound Interaction with Assay Components: this compound may interact with released enzymes (e.g., LDH). | 1. Run a compound-only control (no cells) to measure the absorbance of this compound. Subtract this background from your experimental values. 2. Test for direct reduction of the assay reagent by this compound in a cell-free system.[5] If interference is significant, consider an alternative assay. 3. Choose an assay with a different endpoint , such as a marker of apoptosis or a change in cell morphology. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate concentration range for this compound in my initial experiments?
A common starting point is to perform a broad-range dose-response experiment. A typical approach is to use a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM. This will help you identify the concentration range where you observe a biological effect and determine the IC50 (the concentration at which 50% of the cells are inhibited).
Q2: What is the optimal incubation time for this compound exposure?
The optimal incubation time depends on the mechanism of action of this compound and the cell type. It is recommended to perform a time-course experiment, for instance, measuring cytotoxicity at 24, 48, and 72 hours. This will help you understand the kinetics of the cytotoxic response.
Q3: Which cytotoxicity assay is most suitable for testing this compound?
The choice of assay depends on the suspected mechanism of action of this compound and potential for assay interference.
-
MTT Assay: Measures metabolic activity. It is a widely used and cost-effective method.[6] However, it can be affected by compounds that interfere with cellular metabolism or have reducing properties.[4]
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[7] This assay is useful for detecting necrosis.
-
Apoptosis Assays (e.g., Caspase-Glo): Measure markers of programmed cell death. These are more specific if you hypothesize that this compound induces apoptosis.
It is often advisable to use two different types of assays to confirm your results.
Q4: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
-
Cytotoxic effects lead to cell death.[8][9] This can be measured by assays that detect membrane leakage (LDH) or apoptosis.
-
Cytostatic effects inhibit cell proliferation without directly killing the cells.[8][9] This can be assessed by cell counting over time or by using proliferation-specific assays like BrdU incorporation. An impedance-based real-time cell analysis can also help differentiate between these effects.[10]
Experimental Protocols
MTT Assay Protocol
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[6]
Materials:
-
Cells and appropriate culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at a wavelength between 550 and 600 nm.[6]
LDH Release Assay Protocol
This protocol measures cytotoxicity by quantifying the amount of LDH released from damaged cells.[12]
Materials:
-
Cells and appropriate culture medium
-
96-well plates
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Set up controls:
-
Incubate for the desired exposure time.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.[12]
-
Incubate at room temperature for 20-30 minutes, protected from light.[13]
-
Add 50 µL of stop solution if required by the kit.[12]
-
Measure the absorbance at 490 nm.[12]
Data Presentation
Table 1: Example of this compound IC50 Values in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 48 | 12.5 |
| A549 | MTT | 48 | 25.8 |
| HepG2 | LDH | 48 | 15.2 |
| HCT116 | Caspase-3/7 | 24 | 8.7 |
Note: These are example data and should be determined experimentally for this compound.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: A logical flow for troubleshooting high variability in cytotoxicity assays.
Caption: Hypothetical signaling pathway for this compound inducing apoptosis.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ecct-asia.com [ecct-asia.com]
- 9. differencebetween.com [differencebetween.com]
- 10. A label-free, impedance-based real time assay to identify drug-induced toxicities and differentiate cytostatic from cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: GLP-26 Treatment for Long-Term Sustained Antiviral Response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing GLP-26 in antiviral research, specifically focusing on achieving a long-term sustained response against Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel glyoxamide derivative that functions as a capsid assembly modulator (CAM).[1][2][3] Its primary mechanism of action is to alter the assembly of the Hepatitis B Virus (HBV) nucleocapsid, which is crucial for viral DNA replication and the formation of new virus particles.[1][4] By disrupting capsid assembly, this compound inhibits viral DNA replication, reduces the secretion of viral antigens like HBeAg and HBsAg, and leads to a decrease in covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][2][5]
Q2: What is the rationale for expecting a long-term sustained antiviral response with this compound?
A2: The potential for a long-term sustained response stems from this compound's potent antiviral activity and its ability to reduce the cccDNA pool.[1][6][7] Unlike traditional nucleoside analogs that primarily inhibit reverse transcription, this compound targets the viral capsid, impacting multiple stages of the viral life cycle.[4] Strikingly, in a humanized mouse model of HBV infection, combination treatment with this compound and entecavir (ETV) resulted in a sustained decrease in viral loads and antigens for up to 12 weeks after treatment cessation.[1][2][3] This suggests that this compound may contribute to a more profound and lasting antiviral effect.
Q3: Is this compound cytotoxic?
A3: this compound has demonstrated a favorable safety profile with no significant toxicity observed in vitro at concentrations up to 100 μM in human hepatoma cell lines (HepG2) and other cell types.[1] In vivo studies in humanized mice also showed no adverse effects after oral administration for up to 10 weeks.[1]
Q4: Can this compound be used in combination with other antiviral agents?
A4: Yes, this compound has shown synergistic antiviral activity when combined with nucleoside analogs like entecavir (ETV).[1] In vitro studies indicated a combination index (CI) of 0.6 for this compound and ETV, signifying a synergistic interaction.[1] Combination therapy in animal models has demonstrated a more potent and sustained reduction in viral markers compared to monotherapy.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low antiviral activity observed in vitro. | 1. Compound Degradation: Improper storage or handling of this compound. 2. Cell Line Issues: Low HBV replication levels in the cell line (e.g., HepAD38, PHH). 3. Incorrect Dosing: Inaccurate serial dilutions or calculation errors. | 1. Store this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. 2. Ensure optimal cell culture conditions to maintain high levels of HBV replication. Regularly test for viral markers in untreated control cells. 3. Carefully prepare serial dilutions and verify concentrations. Use a positive control compound with known activity. |
| High variability in experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects: Evaporation from wells on the outer edges of the plate. | 1. Ensure a homogenous cell suspension before seeding. Mix gently between pipetting. 2. Use calibrated pipettes and proper pipetting techniques. 3. Fill the outer wells with sterile PBS or media to minimize evaporation from experimental wells. |
| Unexpected cytotoxicity observed. | 1. Compound Precipitation: this compound may precipitate at high concentrations in media. 2. Contamination: Mycoplasma or bacterial contamination of cell cultures. 3. Off-target effects in a specific cell line. | 1. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent. 2. Regularly test cell cultures for contamination. 3. Perform a dose-response cytotoxicity assay in the specific cell line being used. |
| Difficulty in detecting a reduction in cccDNA. | 1. Inefficient cccDNA Extraction: Suboptimal lysis or purification methods. 2. Low cccDNA Levels: The cell model may have low baseline levels of cccDNA. 3. Insufficient Treatment Duration: The treatment period may be too short to observe a significant reduction. | 1. Use a validated cccDNA extraction kit or protocol. Ensure complete removal of other viral DNA forms. 2. Use a cell model known to produce stable and detectable levels of cccDNA. 3. Extend the treatment duration, as cccDNA is a stable molecule with a long half-life. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Parameter | Value |
| HepAD38 | EC50 (HBV DNA) | 0.003 µM[1] |
| Primary Human Hepatocytes (PHH) | EC50 (HBV DNA) | 0.04 µM[1] |
| HepAD38 | EC50 (HBeAg) | 0.003 µM[1] |
| HepG2 | CC50 (Cytotoxicity) | >100 µM[1] |
| HepAD38 | Selectivity Index (SI) | >33,333[1] |
Table 2: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice
| Treatment Group | Duration | Change in Serum HBV DNA (log10 copies/mL) | Change in Serum HBsAg (log10 IU/mL) | Change in Serum HBeAg |
| Untreated | 10 weeks | >1 log10 increase | 0.5 - 2 log10 increase | No significant change |
| This compound (60 mg/kg/day) | 10 weeks | Reduction | Reduction | Reduction |
| This compound + ETV (0.3 mg/kg/day) | 10 weeks | Significant Reduction | Significant Reduction | Significant Reduction |
| This compound + ETV (Post-treatment) | Up to 12 weeks | Sustained decrease | Sustained decrease | Sustained decrease |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay in HepAD38 Cells
-
Cell Culture:
-
Culture HepAD38 cells in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 400 µg/mL G418.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
To induce HBV replication, remove tetracycline from the culture medium.
-
-
Compound Treatment:
-
Seed HepAD38 cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of this compound (e.g., 0.001 to 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).
-
Incubate the plates for the desired treatment period (e.g., 6 days).
-
-
Quantification of HBV DNA:
-
Collect the cell culture supernatant.
-
Extract viral DNA using a commercial viral DNA extraction kit.
-
Quantify HBV DNA levels using a real-time quantitative PCR (RT-qPCR) assay targeting a conserved region of the HBV genome.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Protocol 2: HBeAg Secretion Assay
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment.
-
-
Quantification of HBeAg:
-
Collect the cell culture supernatant at the end of the treatment period.
-
Quantify the amount of secreted HBeAg using a commercial ELISA chemiluminescent immunoassay kit following the manufacturer's instructions.[1]
-
-
Data Analysis:
-
Calculate the EC50 for HBeAg inhibition as described for HBV DNA.
-
Visualizations
Caption: Mechanism of action of this compound in the HBV life cycle.
Caption: In vitro antiviral activity experimental workflow.
Caption: Logical pathway to sustained antiviral response with this compound.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GLP-26 Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the half-life of GLP-26 in different animal models.
Frequently Asked Questions (FAQs)
1. What is the expected half-life of this compound in common animal models?
The half-life of this compound exhibits significant variability depending on the animal model and the route of administration. Below is a summary of reported pharmacokinetic parameters.
Table 1: Summary of this compound Half-Life in Various Animal Models
| Animal Model | Route of Administration | Dose | Terminal Half-Life (t½) |
| Cynomolgus Monkey | Intravenous (IV) | 1 mg/kg | 0.77 ± 0.23 hours[1][2] |
| Oral (PO) | 5 mg/kg | 2.44 ± 0.57 hours[1][2][3] | |
| CD-1 Mouse | Intravenous (IV) | 15 mg/kg | 1.5 - 1.6 hours[1][4] |
| Oral (PO) | 30 mg/kg | > 6 hours[1][4] |
Table 2: In Vitro Plasma Stability of this compound
| Plasma Source | Half-Life (t½) |
| Human | > 24 hours[4] |
| Mouse | > 24 hours[4] |
| Dog | > 24 hours[4] |
| Rat | ~ 8.5 hours[4] |
2. I am not observing the expected half-life in my mouse study. What are some potential reasons?
Discrepancies in observed half-life can arise from several factors related to the experimental protocol. Consider the following:
-
Formulation and Administration: Was the this compound formulated correctly? A study in CD-1 mice used a formulation of 3 mg/mL this compound in PBS containing 20% DMSO and 20% PEG-400.[4] Ensure the administration (intravenous or oral gavage) was performed accurately to guarantee the intended dose was delivered.
-
Animal Strain and Health: The pharmacokinetic profile can be influenced by the specific strain, age, sex, and health status of the animals. Ensure your animals are healthy and match the model specifications of the cited studies.
-
Blood Sampling and Processing: The timing of blood collection is critical. For intravenous administration in mice, samples were collected at 0.5, 2, 4, and 7 hours post-administration.[4] Improper sample handling, such as delayed centrifugation or inadequate storage at -80°C, can lead to degradation of the peptide and affect results.[4]
-
Analytical Method: The sensitivity and specificity of your analytical method (e.g., LC-MS/MS) are crucial for accurate quantification of this compound in plasma.[4] Ensure your method is validated and calibrated correctly.
Troubleshooting Guides
Guide 1: Experimental Protocol for In Vivo Half-Life Determination of this compound in Mice
This guide outlines a general protocol based on published studies for determining the half-life of this compound in mice.[1][4]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Female CD-1 mice
-
Syringes and needles for intravenous and oral administration
-
Heparinized capillary tubes for blood collection
-
Microcentrifuge tubes
-
Microcentrifuge
-
-80°C freezer
-
LC-MS/MS system
Protocol:
-
Formulation Preparation: Prepare a 3 mg/mL solution of this compound in PBS containing 20% DMSO and 20% PEG-400.[4]
-
Animal Dosing:
-
Blood Sample Collection: At designated time points (e.g., 0.5, 2, 4, and 7 hours post-administration), collect blood samples using heparinized capillaries.[4]
-
Plasma Preparation: Centrifuge the collected blood samples at 15,000 x g for 10 minutes to separate the plasma.[4]
-
Sample Storage: Immediately transfer the plasma supernatant to fresh microcentrifuge tubes and store at -80°C until analysis.[4]
-
LC-MS/MS Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.[4]
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate the terminal half-life (t½) of this compound.
Caption: Experimental workflow for determining the in vivo half-life of this compound.
Guide 2: Understanding the GLP-2 Signaling Pathway
GLP-2 exerts its biological effects by binding to the GLP-2 receptor (GLP-2R), a G protein-coupled receptor.[5][6] The downstream signaling is complex and can vary by cell type. Understanding this pathway can be crucial for interpreting experimental results.
Key Signaling Cascades:
-
cAMP/PKA Pathway: GLP-2R activation can stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7]
-
PI3K/Akt Pathway: In some cell types, GLP-2 has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[7][8]
-
MAPK Pathway: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, has also been observed following GLP-2R stimulation.[7]
-
Downstream Effects: These signaling pathways can lead to various cellular responses, including the stimulation of cell proliferation and the expression of immediate early genes like c-fos and c-jun.[5][6] In enteric neurons, GLP-2 can induce the expression of Vasoactive Intestinal Polypeptide (VIP) through a PI3K-dependent mechanism.[7]
Caption: Simplified GLP-2 receptor signaling pathway.
References
- 1. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The "cryptic" mechanism of action of glucagon-like peptide-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of glucagon-like peptide-2 (GLP-2)-activated signaling pathways in baby hamster kidney fibroblasts expressing the rat GLP-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glucagon.com [glucagon.com]
- 8. The CNS glucagon-like peptide-2 receptor in the control of energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Predicting GLP-26 resistance profile using computational methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers predicting the resistance profile of GLP-26, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
A1: this compound is an HBV capsid assembly modulator that binds to a hydrophobic pocket at the interface of HBV core protein (Cp) dimers.[1][2] This binding interferes with the normal process of capsid assembly, leading to the formation of aberrant, non-functional capsids and preventing the encapsidation of pre-genomic RNA (pgRNA), which ultimately inhibits viral replication.[3][4] Resistance to this compound typically arises from amino acid substitutions in the HBV core protein that either directly or indirectly alter the drug's binding affinity.
Q2: What are the key computational steps for predicting this compound resistance mutations?
A2: A typical computational workflow involves several key steps:
-
Structural Modeling: Obtain a high-resolution 3D structure of the HBV core protein, preferably in complex with a CAM like this compound. The crystal structure of the HBV capsid in complex with a similar CAM (PDB ID: 5E0I) can be used as a starting point.[5][6]
-
In Silico Mutagenesis: Systematically introduce single amino acid substitutions at residues within and surrounding the this compound binding pocket.
-
Molecular Docking: Predict the binding pose and affinity of this compound to both the wild-type and mutant HBV core proteins.
-
Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the this compound-core protein complex to assess the stability of the interaction and the conformational changes induced by mutations.[7][8]
-
Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the change in binding free energy (ΔΔG) upon mutation, which can indicate the likelihood of resistance.[9][10]
Q3: Which residues in the HBV core protein are critical for this compound binding?
A3: While specific mutagenesis data for this compound is emerging, studies on similar CAMs and computational predictions for this compound have identified key residues. The this compound binding pocket is a hydrophobic pocket at the dimer-dimer interface.[1][2] Key residues likely include those identified for other CAMs, such as T109, as well as those predicted to be in close contact with this compound.[11][12] A computational study predicted that mutations at specific residues in the HBV core protein could confer resistance to this compound, and subsequent mutagenesis experiments confirmed some of these predictions.[9]
Q4: How can I experimentally validate predicted this compound resistance mutations?
A4: Predicted resistance mutations can be validated through a series of in vitro experiments:
-
Site-Directed Mutagenesis: Introduce the predicted resistance mutations into an HBV replicon plasmid.
-
Cell Culture Transfection: Transfect a human hepatoma cell line (e.g., HepG2 or Huh7) with the plasmid containing the mutant HBV genome.[13]
-
Drug Susceptibility Assay: Culture the transfected cells in the presence of varying concentrations of this compound.
-
Quantification of Viral Replication: Measure the levels of HBV DNA in the cell culture supernatant using quantitative PCR (qPCR) and the levels of viral antigens (e.g., HBeAg) using ELISA to determine the half-maximal effective concentration (EC50) of this compound for each mutant.[3][4] An increase in the EC50 value compared to the wild-type virus indicates resistance.
Troubleshooting Guides
Computational Prediction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor correlation between predicted binding affinity and experimental resistance. | Inaccurate starting structure of the HBV core protein. | Use a high-resolution crystal structure (e.g., PDB: 5E0I) and ensure proper protein preparation (protonation state, removal of water molecules). |
| Insufficient sampling during molecular dynamics simulations. | Increase the simulation time to ensure the system has reached equilibrium. | |
| Limitations of the scoring function in the docking program or the binding free energy calculation method. | Use multiple docking programs and scoring functions. Employ more rigorous free energy calculation methods if computationally feasible. | |
| Difficulty in identifying the precise this compound binding pocket. | Lack of a co-crystal structure of this compound with the HBV core protein. | Use the structure of a homologous CAM-bound core protein (e.g., PDB: 5E0I) to define the binding site. Perform blind docking to explore potential binding sites. |
| High computational cost of molecular dynamics simulations. | Simulating the entire capsid is computationally expensive. | Simulate a smaller, relevant portion of the protein, such as a dimer or a hexamer containing the binding site. |
Experimental Validation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low transfection efficiency of HBV replicon plasmids. | Suboptimal cell health or transfection reagent. | Ensure cells are healthy and in the logarithmic growth phase. Optimize the DNA-to-transfection reagent ratio. |
| High variability in qPCR or ELISA results. | Inconsistent sample collection or processing. | Standardize pipetting techniques and sample handling procedures. Include appropriate positive and negative controls. |
| Issues with primer/probe efficiency (qPCR) or antibody specificity (ELISA). | Validate qPCR primers and probes for efficiency and specificity. Use high-quality, validated antibodies for ELISA. | |
| Inability to generate high-titer mutant virus stocks. | The introduced mutation severely impairs viral replication fitness. | This is a valid result, indicating the mutation is deleterious. Report the impact on replication capacity alongside the resistance data. |
| Discrepancy between in vitro resistance and predicted computational results. | The mutation may cause resistance through a mechanism not captured by binding affinity calculations (e.g., allosteric effects). | This highlights the importance of experimental validation. The finding is still valuable for understanding the resistance mechanism. |
| The in vitro cell culture system may not fully recapitulate the in vivo environment. | Consider more complex cell culture models if available, but acknowledge the limitations of in vitro systems. |
Experimental Protocols
Site-Directed Mutagenesis of HBV Core Protein
-
Template: Use a plasmid containing a greater-than-unit-length HBV genome.
-
Primer Design: Design primers incorporating the desired mutation. The primers should be complementary to opposite strands of the plasmid and be 15-25 nucleotides in length with a melting temperature (Tm) > 78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: Digest the parental, methylated DNA template with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by Sanger sequencing.
In Vitro this compound Susceptibility Assay
-
Cell Seeding: Seed Huh7 or HepG2 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the wild-type or mutant HBV replicon plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Drug Treatment: 24 hours post-transfection, replace the culture medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 nM to 1000 nM) or a vehicle control (DMSO).
-
Sample Collection: After 4-5 days of incubation, collect the cell culture supernatant.
-
HBV DNA Quantification (qPCR):
-
Isolate viral DNA from the supernatant.
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.
-
Generate a standard curve using a plasmid of known concentration to quantify the HBV DNA copy number.
-
-
HBeAg Quantification (ELISA):
-
Coat a 96-well plate with a capture antibody specific for HBeAg.
-
Add the cell culture supernatant and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance to determine the HBeAg concentration.
-
-
Data Analysis: Plot the percentage of viral replication inhibition against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
Visualizations
References
- 1. Computational Approaches to Predict Hepatitis B Virus Capsid Protein Mutations That Confer Resistance to Capsid Assembly Modulators [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Dynamics Free Energy Simulations Reveal the Mechanism for the Antiviral Resistance of the M66I HIV-1 Capsid Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular dynamics simulation in virus research [frontiersin.org]
- 9. Assessment of a Computational Approach to Predict Drug Resistance Mutations for HIV, HBV and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of a Computational Approach to Predict Drug Resistance Mutations for HIV, HBV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A molecular simulation study of hepatitis B virus core protein and the nuclear protein allosteric modulators of phthalazinone derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
Validation & Comparative
GLP-26: A Potent HBV Capsid Assembly Modulator in a Competitive Landscape
A deep dive into the comparative efficacy, mechanism of action, and experimental validation of GLP-26 against other leading Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs).
The global effort to develop a functional cure for chronic Hepatitis B has led to the emergence of Capsid Assembly Modulators (CAMs) as a promising class of antiviral agents. These molecules target the HBV core protein (HBc), a critical component in the viral life cycle, thereby disrupting the proper formation of the viral capsid. Among the novel CAMs in development, this compound, a glyoxamidopyrrolo-based compound, has demonstrated potent antiviral activity. This guide provides a comprehensive comparison of this compound with other notable CAMs, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Comparative Efficacy and Potency of HBV Capsid Assembly Modulators
The in vitro antiviral activity of CAMs is a key indicator of their potential therapeutic efficacy. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and other prominent CAMs from different chemical classes. A lower EC50 value indicates higher potency, while a higher CC50 value suggests lower cytotoxicity. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.
| Compound | Chemical Class | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Glyoxamidopyrrolo | HepAD38 | 0.003[1] | >100[1] | >33,333[1] |
| PHH | 0.04[1] | - | - | ||
| GLS4 | Heteroaryldihydropyrimidine (HAP) | HepAD38 | 0.062[2] | 26[2] | 419 |
| JNJ-56136379 | Phenylpropenamide derivative | HepG2.117 | 0.054[3][4] | >50 | >926 |
| HepG2.2.15 | 0.093[4] | - | - | ||
| AB-423 | Sulfamoylbenzamide (SBA) | - | 0.08 - 0.27[5][6] | >10[6] | >37-125 |
| AB-836 | Phenylpropenamide derivative | HepDE19 | 0.010[7][8] | >25[7][9] | >2500 |
| PHH | 0.002[9] | >10[9] | >5000 | ||
| ABI-H3733 | Phenylpropenamide derivative | - | 0.005 | - | - |
| VNRX-9945 | Pyrrole oxo-carboxamide | - | 0.0023 - 0.010 | - | - |
Mechanism of Action: Disrupting the Core of the Virus
CAMs function by binding to the dimer-dimer interface of the HBV core protein, allosterically modulating its assembly. This interference can lead to two primary outcomes, classifying CAMs into two main classes:
-
Class I (or CAM-A): These modulators, such as the heteroaryldihydropyrimidines (HAPs) like GLS4, cause the misdirection of capsid assembly, leading to the formation of aberrant, non-functional capsid-like structures.[10][11]
-
Class II (or CAM-E): This class, which includes phenylpropenamides (PPAs) and sulfamoylbenzamides (SBAs) like AB-423 and AB-836, accelerates the kinetics of capsid assembly, resulting in the formation of morphologically "normal" but empty capsids that lack the viral pregenomic RNA (pgRNA) and polymerase.[10][11]
This compound, while having a unique chemical backbone, is considered to function as a Class II CAM, inducing the formation of firm, pgRNA-free capsids.[3][12] This mechanism effectively halts viral replication by preventing the reverse transcription of pgRNA into viral DNA.
Below is a diagram illustrating the HBV life cycle and the points of intervention for different classes of antiviral agents, including CAMs.
Figure 1. The HBV life cycle and points of antiviral intervention.
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize and compare HBV capsid assembly modulators.
Native Agarose Gel Electrophoresis for HBV Capsid Analysis
This technique is used to separate intact HBV capsids based on their size and charge, allowing for the assessment of capsid integrity and the presence of encapsidated nucleic acids.
Protocol Summary:
-
Cell Lysis: Infected or transfected cells are lysed using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors) to release cytoplasmic contents while preserving capsid structure.
-
Gel Electrophoresis: The cell lysate is loaded onto a native agarose gel (typically 1-1.5% agarose in TBE buffer). Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane using a standard Western blot transfer apparatus.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the HBV core protein. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The resulting bands indicate the presence and migration pattern of assembled capsids.
Figure 2. Workflow for Native Agarose Gel Electrophoresis of HBV capsids.
Confocal Immunofluorescence Microscopy for HBc Localization
This imaging technique allows for the visualization of the subcellular localization of the HBV core protein, providing insights into the effects of CAMs on capsid trafficking and accumulation.
Protocol Summary:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the CAMs of interest.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve cellular structures and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against the HBV core protein, followed by a fluorescently labeled secondary antibody. Nuclear DNA is often counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a confocal microscope. The resulting images reveal the distribution of the core protein within the cell.
Fluorescent Thermal Shift Assay (TSA)
TSA is a biophysical technique used to assess the binding of a ligand (in this case, a CAM) to a target protein (HBV core protein dimers or assembled capsids) by measuring changes in the protein's thermal stability.
Principle of the Assay:
-
A fluorescent dye that binds to hydrophobic regions of a protein is used. In its native state, the protein's hydrophobic core is buried, and the dye's fluorescence is low.
-
As the temperature is increased, the protein unfolds (melts), exposing its hydrophobic core. The dye binds to these exposed regions, causing a significant increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
If a CAM binds to and stabilizes the protein, it will require more thermal energy to unfold, resulting in a higher Tm. This positive shift in Tm is indicative of ligand binding.
Comparative Pharmacokinetics
The pharmacokinetic (PK) properties of a drug candidate are crucial for its clinical development, determining its dosing regimen and potential for reaching therapeutic concentrations in the target organ. The table below compares key PK parameters for this compound and other CAMs.
| Compound | Species | Oral Bioavailability (%) | Half-life (t½, hours) |
| This compound | Cynomolgus Monkey | 34[8][12] | 2.4[8] |
| Mouse | Favorable | 71 min (liver microsome)[1] | |
| JNJ-56136379 | Human | Dose-proportional PK | - |
| GLS4 | Human | - | - |
| AB-836 | Mouse | - | 3.1[7] |
| AB-423 | Mouse | Significant systemic exposure | - |
Conclusion
This compound has emerged as a highly potent HBV capsid assembly modulator with an excellent in vitro safety profile, as indicated by its high selectivity index.[1] Its mechanism of action, consistent with Class II CAMs, effectively inhibits viral replication by promoting the formation of empty capsids.[3][12] Preclinical pharmacokinetic data for this compound are promising, suggesting good oral bioavailability and a favorable half-life.[8][12]
When compared to other CAMs in development, this compound demonstrates comparable or superior potency to many, including the clinically evaluated GLS4 and JNJ-56136379.[1][2][3] The landscape of HBV CAMs is diverse, with different chemical classes exhibiting distinct profiles. The continued investigation and clinical development of potent and safe CAMs like this compound are crucial steps toward achieving a functional cure for chronic Hepatitis B. The data presented in this guide underscore the potential of this compound as a valuable candidate in this therapeutic area.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AB-423 - Immunomart [immunomart.org]
- 6. Preclinical Profile of AB-423, an Inhibitor of Hepatitis B Virus Pregenomic RNA Encapsidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 8. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. investor.arbutusbio.com [investor.arbutusbio.com]
- 10. Antiviral Activity, Safety, and Pharmacokinetics of Capsid Assembly Modulator NVR 3-778 in Patients with Chronic HBV Infection | Richard Peek [my.vanderbilt.edu]
- 11. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Native agarose gel electrophoresis for determination of viral capsid formation. [bio-protocol.org]
A Comparative Analysis of Novel Hepatitis B Virus (HBV) Capsid Assembly Modulators: GLP-26, GLS4, and AB-836
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical potency and mechanisms of action of three prominent Hepatitis B Virus (HBV) capsid assembly modulators (CAMs): GLP-26, GLS4, and AB-836. The information presented is collated from publicly available research to assist in the evaluation of these compounds for research and development purposes.
Executive Summary
This compound, GLS4, and AB-836 are all potent inhibitors of HBV replication that function by targeting the viral capsid assembly process. While they share a common molecular target, their specific mechanisms and potency profiles exhibit notable differences. This compound, a novel glyoxamide derivative, demonstrates the highest potency with a single-digit nanomolar IC50. GLS4, a heteroaryldihydropyrimidine (HAP), is also highly potent and induces the formation of aberrant, non-functional capsids. AB-836, an isoquinolinone-based CAM, effectively inhibits pregenomic RNA (pgRNA) encapsidation, leading to the formation of empty capsids. This guide will delve into the quantitative data supporting these observations, the experimental methodologies used, and the specific signaling pathways affected.
Data Presentation: Potency Comparison
The following table summarizes the in vitro potency of this compound, GLS4, and AB-836 against HBV replication.
| Compound | Assay Type | Cell Line | Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HBV DNA replication (IC50) | HepAD38 | 3 nM | >100 µM (in HepG2) | >33,333 | [1][2][3] |
| HBeAg secretion (EC50) | HepAD38 | 3 nM | - | - | [3] | |
| cccDNA reduction | HepAD38 | >90% reduction at 1 µM | - | - | [1][2] | |
| GLS4 | HBV DNA replication (IC50) | HepG2.2.15 | 12 nM | - | - | [4] |
| HBV DNA replicative forms (EC50) | HepAD38 | 62.24 nM | 115 µM (in primary human hepatocytes) | 1,848 | [5] | |
| AB-836 | HBV replication (EC50) | HepDE19 | 10 nM | >25 µM | >2,500 | [6] |
| cccDNA formation (EC50) | HepG2-NTCP | 180 nM | - | - | [6] | |
| HBsAg production (EC50) | HepG2-NTCP | 200 nM | - | - | [6] | |
| AB-423 * | HBV replication (EC50) | Cell culture models | 80 - 270 nM | >10 µM | >37 | [7] |
*AB-423 is an earlier compound from the same chemical series as AB-836 and is included for historical context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on published literature and are intended to provide a comprehensive overview of the experimental setup.
Determination of Anti-HBV Potency in Cell Culture
a. Cell Lines:
-
HepAD38: A stable human hepatoblastoma cell line (HepG2-derived) that replicates HBV under the control of a tetracycline-repressible promoter. Removal of tetracycline induces HBV pgRNA transcription and subsequent viral replication.
-
HepG2.2.15: A human hepatoblastoma cell line that constitutively produces HBV particles.
-
HepDE19: A stable cell line derived from HepG2 that expresses HBV pgRNA and core protein upon tetracycline removal, leading to the production of DNA-containing capsids.
-
HepG2-NTCP: A HepG2 cell line engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry, allowing for the study of de novo infection.
b. General Assay Workflow:
Caption: A generalized workflow for determining the in vitro anti-HBV potency of test compounds.
c. Quantification of HBV DNA:
-
Southern Blot Analysis (for GLS4 EC50):
-
DNA Extraction: Intracellular HBV DNA replicative intermediates are extracted from cell lysates using a modified Hirt extraction method to enrich for low-molecular-weight DNA.
-
Agarose Gel Electrophoresis: The extracted DNA is separated on a 1.2% agarose gel.
-
Transfer: The DNA is transferred from the gel to a nylon membrane (e.g., Hybond-XL).
-
Hybridization: The membrane is hybridized with a radiolabeled HBV-specific DNA probe.
-
Detection: The radioactive signal is detected using a phosphorimager, and the intensity of the bands corresponding to HBV DNA replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA) is quantified.
-
Analysis: The EC50 value is calculated as the compound concentration that reduces the HBV DNA signal by 50% compared to the untreated control.
-
-
Real-time Quantitative PCR (qPCR):
-
DNA Extraction: Total DNA is extracted from cell culture supernatants (for secreted HBV DNA) or cell lysates (for intracellular HBV DNA).
-
qPCR Reaction: The extracted DNA is subjected to qPCR using primers and a probe specific for a conserved region of the HBV genome.
-
Quantification: The amount of HBV DNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known HBV DNA concentrations.
-
Analysis: The IC50/EC50 value is determined by plotting the percentage of HBV DNA inhibition against the compound concentration and fitting the data to a dose-response curve.
-
cccDNA Quantification Assay (for this compound)
-
Cell Culture: HepAD38 cells are cultured in the absence of tetracycline for 7 days to allow for HBV replication and cccDNA establishment.
-
Tetracycline Re-addition: Tetracycline is added back to the culture medium for an additional 7 days to halt new pgRNA synthesis from the integrated HBV transgene. This ensures that any subsequently detected viral markers are derived from the stable cccDNA pool.
-
DNA Extraction: Covalently closed circular DNA (cccDNA) is selectively extracted from the cell lysates using methods like a modified Hirt extraction followed by plasmid-safe ATP-dependent DNase treatment to remove contaminating relaxed circular and double-stranded linear DNA.
-
Quantification: The purified cccDNA is quantified using a specific qPCR assay with primers that amplify a region spanning the gap in the relaxed circular DNA, thus ensuring specific amplification of cccDNA.
-
HBeAg as a Surrogate Marker: The level of secreted Hepatitis B e-antigen (HBeAg) in the cell culture supernatant can also be measured by ELISA as a surrogate marker for the transcriptional activity of the cccDNA pool.
Signaling Pathways and Mechanism of Action
This compound, GLS4, and AB-836 all interfere with the HBV life cycle at the crucial step of capsid assembly. However, they induce different downstream effects on the formation and function of the viral capsid.
HBV Life Cycle and Point of Intervention
The following diagram illustrates the HBV life cycle and highlights the stage at which capsid assembly modulators intervene.
Caption: HBV life cycle highlighting the intervention point of capsid assembly modulators.
Mechanisms of Action of this compound, GLS4, and AB-836
The distinct mechanisms of these three CAMs are depicted in the following diagram.
Caption: Mechanisms of action of this compound, GLS4, and AB-836 on HBV capsid assembly.
-
This compound: This compound disrupts the encapsidation of pre-genomic RNA and can also lead to the disassembly of already formed nucleocapsids.[1][2] This dual action contributes to a significant reduction in the pool of cccDNA, the stable viral minichromosome in the nucleus of infected cells.[1][2]
-
GLS4: As a heteroaryldihydropyrimidine (HAP), GLS4 misdirects capsid assembly, leading to the formation of aberrant, non-icosahedral core protein structures that are non-functional.[4][5] This prevents the proper packaging of the viral genome.
-
AB-836: This isoquinolinone-based inhibitor belongs to the class of CAMs that promote the formation of morphologically normal-looking capsids that are, however, "empty" as they lack the viral pgRNA and polymerase.[6] By preventing encapsidation, it effectively halts viral replication.
Conclusion
This compound, GLS4, and AB-836 represent promising classes of HBV capsid assembly modulators with distinct potency profiles and mechanisms of action. This compound stands out for its exceptional potency and its ability to reduce cccDNA pools. GLS4 is a potent inducer of aberrant capsid formation, while AB-836 effectively promotes the assembly of empty capsids. The choice of compound for research or therapeutic development will depend on the specific scientific questions being addressed and the desired therapeutic outcome. This guide provides a foundational comparison to aid in this decision-making process. For more in-depth information, readers are encouraged to consult the cited literature.
References
- 1. Rapidly Forming Early Intermediate Structures Dictate the Pathway of Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly Pathway of Hepatitis B Core Virus-like Particles from Genetically Fused Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esrf.fr [esrf.fr]
- 7. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in HBV Treatment: GLP-26's Potential Against Entecavir-Resistant Strains
For Immediate Release
In the ongoing battle against chronic Hepatitis B (HBV) infection, the emergence of drug-resistant strains presents a significant clinical challenge. Entecavir, a potent nucleoside analog, has long been a cornerstone of HBV therapy, but the rise of entecavir-resistant (ETV-R) HBV necessitates the exploration of novel antiviral agents. This guide provides a comprehensive comparison of GLP-26, a novel capsid assembly modulator, with current standard-of-care rescue therapies for ETV-R HBV, offering researchers, scientists, and drug development professionals a data-driven overview of the evolving therapeutic landscape.
Executive Summary
This compound, a highly potent, orally bioavailable small molecule, represents a paradigm shift in HBV treatment. Unlike nucleos(t)ide analogs (NAs) that target the viral polymerase, this compound disrupts a different stage of the viral lifecycle: capsid assembly. This unique mechanism of action suggests a high potential for efficacy against NA-resistant strains, including those resistant to entecavir. While direct clinical data on this compound in ETV-R HBV is not yet available, its profound in vitro activity against wild-type HBV and distinct mode of action position it as a promising candidate for future therapeutic strategies. This guide will objectively compare the preclinical profile of this compound with the established clinical efficacy of tenofovir-based rescue therapies in patients with entecavir-resistant chronic hepatitis B.
Mechanism of Action: A Tale of Two Strategies
Current antiviral therapies for HBV primarily rely on nucleos(t)ide analogs that inhibit the viral reverse transcriptase/DNA polymerase. Entecavir resistance typically arises from specific mutations in the polymerase gene. This compound, however, operates through a fundamentally different mechanism. As a Capsid Assembly Modulator (CAM), it binds to the HBV core protein, inducing the formation of aberrant, non-functional capsids. This disruption prevents the encapsidation of the viral pregenomic RNA (pgRNA) and the subsequent reverse transcription, effectively halting the production of new infectious virus particles.
Validating the In Vivo Antiviral Efficacy of GLP-26: A Comparative Guide
For researchers and drug development professionals at the forefront of hepatitis B virus (HBV) therapeutics, the emergence of novel capsid assembly modulators (CAMs) presents a promising avenue for achieving functional cures. This guide provides an objective comparison of the in vivo antiviral efficacy of GLP-26, a novel glyoxamide derivative, against other established and emerging anti-HBV agents. The data presented is compiled from preclinical studies to aid in the evaluation of this compound's potential in the landscape of HBV treatment.
Comparative In Vivo Efficacy of Anti-HBV Agents
The following tables summarize the in vivo antiviral activity of this compound and its comparators from studies conducted in various mouse models of HBV infection. These models are essential for evaluating the potential therapeutic efficacy of these agents prior to clinical trials.
Table 1: In Vivo Efficacy of this compound in HBV-Infected Humanized Mice
| Compound | Dosage | Animal Model | Treatment Duration | Change in Serum HBV DNA (log10 copies/mL) | Change in Serum HBsAg | Change in Serum HBeAg |
| This compound | 60 mg/kg/day (oral) | BRGS-uPA mice with chimeric humanized livers (HUHEP mice) | 10 weeks | >1 log10 decrease | 0.5 to 2 log10 decrease | No significant change |
| This compound + Entecavir (ETV) | 60 mg/kg/day + 0.3 mg/kg/day (oral) | BRGS-uPA mice with chimeric humanized livers (HUHEP mice) | 10 weeks | Sustained decrease | Sustained decrease | Sustained decrease |
Note: In the this compound and ETV combination therapy group, the antiviral response was sustained for up to 12 weeks after treatment cessation.[1]
Table 2: Comparative In Vivo Efficacy of Other Anti-HBV Agents
| Compound | Class | Dosage | Animal Model | Treatment Duration | Change in Serum HBV DNA (log10 IU/mL or copies/mL) |
| Entecavir (ETV) | Nucleoside Analog | 0.3 mg/kg/day | HBV-infected humanized mice | 12 weeks | Undetectable levels in some studies.[2] |
| Tenofovir Disoproxil Fumarate (TDF) | Nucleotide Analog | 33-300 mg/kg/day | Nude mice with HepAD38 cell xenografts | Not specified | Suppressed virus replication for up to 10 days post-treatment.[3][4] |
| GLS4 | Capsid Assembly Modulator | 3.75-60 mg/kg/day | Nude mice with HepAD38 cell xenografts | 5 weeks | Strong and sustained suppression.[1] |
| JNJ-632 | Capsid Assembly Modulator | 200 mg/kg/day (s.c.) | HBV-infected humanized mice | Not specified | 2.77 log reduction.[5] |
| AB-423 | Capsid Assembly Modulator | Not specified | Not specified | Not specified | Less potent than this compound.[6] |
Experimental Protocols
The in vivo efficacy data presented in this guide are derived from studies utilizing specific and well-characterized animal models of HBV infection. The methodologies for these key experiments are detailed below.
Humanized Mouse Model (BRGS-uPA)
This model involves the transplantation of primary human hepatocytes into immunodeficient mice, creating a chimeric human liver that can be productively infected with HBV.
-
Animal Strain: BRGS-uPA mice.
-
Engraftment: These mice undergo engraftment with primary human hepatocytes to create chimeric human livers (HUHEP mice).
-
HBV Infection: Mice with stable human albumin levels (indicative of successful engraftment) are infected with HBV.
-
Drug Administration: this compound and other oral medications are typically administered daily by oral gavage.
-
Monitoring: Serum levels of human albumin, HBV DNA, HBsAg, and HBeAg are monitored regularly throughout the study and after the cessation of treatment to assess antiviral efficacy and the durability of the response.[1][6]
Nude Mouse Xenograft Model (HepAD38)
This model utilizes immunodeficient nude mice bearing tumors derived from the HepAD38 human hepatoblastoma cell line, which contains an integrated copy of the HBV genome and replicates the virus.
-
Animal Strain: Nude mice.
-
Tumor Implantation: HepAD38 cells are injected subcutaneously into the flanks of the mice, where they form tumors that produce HBV virions.
-
Drug Administration: Antiviral agents are administered through various routes, including oral gavage or subcutaneous injection.
-
Efficacy Assessment: Antiviral efficacy is determined by measuring the levels of HBV DNA in the serum of the mice. Tumor size and body weight are also monitored to assess toxicity.[3][4]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the evaluation of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
References
- 1. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of single and combination therapies with tenofovir disoproxil fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of GLP-26 and Other Novel Capsid Assembly Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profile of GLP-26, a novel glyoxamide derivative with potent anti-Hepatitis B Virus (HBV) activity, against other notable Capsid Assembly Modulators (CAMs). The information presented herein is intended to assist researchers and drug development professionals in evaluating the preclinical and potential clinical viability of these compounds.
Executive Summary
This compound demonstrates a favorable pharmacokinetic profile characterized by high plasma stability, good oral bioavailability in multiple species, and a long half-life, suggesting its potential for convenient oral dosing regimens. When compared to other CAMs such as GLS4, AB-423, and JNJ-6379, this compound exhibits a competitive or superior profile in several key PK parameters. This guide summarizes the available quantitative data, details representative experimental protocols, and provides visualizations of the mechanism of action and experimental workflows.
Data Presentation: Comparative Pharmacokinetics of CAMs
The following tables summarize the key pharmacokinetic parameters of this compound and other comparator CAMs.
Table 1: In Vitro Stability of this compound
| Species | Plasma Half-life (t½) | Liver Microsome Half-life (t½) |
| Human | >24 hours | 7.6 hours |
| Mouse | >24 hours | 71 minutes |
| Dog | >24 hours | Not Reported |
| Rat | ~8.5 hours | Not Reported |
| Data sourced from preclinical studies.[1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Administration Route | Dose | Bioavailability (%) | t½ (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Plasma Protein Binding (%) |
| CD-1 Mice | Oral (p.o.) | 30 mg/kg | 61% | >6 | Not Reported | 1,587 (AUC0-7h) | Not Reported |
| Intravenous (i.v.) | 15 mg/kg | - | 1.5 | Not Reported | 1,306 (AUC0-7h) | Not Reported | |
| Cynomolgus Monkeys | Oral (p.o.) | 5 mg/kg | 34% | 2.4 | 380.7 | 1660 | 86.7% |
| Intravenous (i.v.) | 1 mg/kg | - | 0.77 | Not Reported | 986.6 | Not Reported | |
| Data sourced from preclinical studies.[1][2] |
Table 3: Comparative Pharmacokinetics of Other CAMs
| Compound | Species | Administration Route | Dose | Bioavailability (%) | t½ (hours) | Key Findings |
| GLS4 | ICR Mice | Oral (p.o.) | 10 mg/kg | 25.5% | 1.78 | Rapid absorption (Tmax 0.25h).[3] |
| Healthy Humans | Oral (p.o.) | 120 mg (with Ritonavir) | Not Reported | Biphasic: 1-2.8h (low dose) to 54-58h (high dose) | Co-administration with Ritonavir significantly boosts plasma concentrations.[4] | |
| AB-423 | CD-1 Mice | Not Specified | Not Specified | Not Reported | Not Reported | Significant systemic exposures and higher levels of accumulation in the liver.[5] |
| JNJ-6379 | Healthy Humans | Oral (p.o.) | 25-300 mg (single dose) | Not Reported | Not Reported | Dose-proportional increase in Cmax and AUC. Steady-state achieved by day 8 with multiple dosing.[6] |
| CHB Patients | Oral (p.o.) | 25-250 mg (daily) | Not Reported | Not Reported | Dose-dependent pharmacokinetics and potent antiviral activity.[7] |
Mechanism of Action: HBV Capsid Assembly Modulation
HBV Capsid Assembly Modulators (CAMs) represent a promising class of antiviral agents that target a critical step in the HBV life cycle: the assembly of the viral nucleocapsid. Unlike nucleos(t)ide analogs that inhibit the viral polymerase, CAMs interfere with the function of the HBV core protein (Cp). This interference can occur through two primary mechanisms:
-
Aberrant Assembly: CAMs can induce the misassembly of Cp dimers into non-capsid polymers that are non-functional and unstable.
-
Empty Capsid Formation: Some CAMs accelerate the assembly of capsid shells that are morphologically normal but lack the viral pregenomic RNA (pgRNA) and polymerase, rendering them non-infectious.
By disrupting the formation of replication-competent nucleocapsids, CAMs effectively inhibit viral DNA replication and the production of new virions. Furthermore, some studies suggest that CAMs may also interfere with the establishment and maintenance of the covalently closed circular DNA (cccDNA) reservoir in the nucleus of infected hepatocytes.
Caption: Mechanism of action of this compound as an HBV Capsid Assembly Modulator.
Experimental Protocols
The following are representative protocols for the key pharmacokinetic experiments cited in this guide. It is important to note that specific parameters may vary between studies.
In Vitro Plasma Stability Assay
-
Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
Incubation: A small volume of the stock solution is added to fresh plasma from the species of interest (human, mouse, rat, dog) to achieve a final concentration typically in the low micromolar range. The mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the natural log of the concentration versus time curve.
Liver Microsome Stability Assay
-
Preparation: Pooled liver microsomes from the desired species are thawed and diluted in a phosphate buffer (pH 7.4) containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: The test compound is added to the microsomal suspension and incubated at 37°C.
-
Sampling and Quenching: Aliquots are removed at various time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.
-
Analysis: Similar to the plasma stability assay, samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the parent compound.
-
Data Analysis: The half-life and intrinsic clearance are calculated from the rate of disappearance of the compound.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (or other appropriate strain) are used.
-
Dosing:
-
Intravenous (i.v.): The compound is formulated in a suitable vehicle and administered as a single bolus injection into the tail vein.
-
Oral (p.o.): The compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from a subset of animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate method.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, clearance, and volume of distribution. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from intravenous administration, adjusted for dose.
Caption: A generalized workflow for preclinical pharmacokinetic evaluation.
Conclusion
This compound exhibits a promising preclinical pharmacokinetic profile that supports its continued development as a potential therapeutic agent for chronic Hepatitis B. Its high stability and oral bioavailability are advantageous properties for a long-term treatment regimen. The comparative data presented in this guide suggest that this compound is a competitive compound within the landscape of novel Capsid Assembly Modulators. Further clinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in humans.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of this compound as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics, Safety and Tolerability of JNJ-56136379, a Novel Hepatitis B Virus Capsid Assembly Modulator, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Favorable Toxicity Profile of GLP-26 in Human Cardiomyocytes: A Comparative Analysis
A comprehensive review of preclinical data indicates that GLP-26, a novel hepatitis B virus (HBV) capsid assembly modulator, exhibits a superior cardiac safety profile compared to other antiviral agents, specifically those with known cardiotoxic liabilities. In vitro studies on human cardiomyocytes demonstrate that this compound does not impair cardiac function at concentrations significantly exceeding its therapeutic efficacy, positioning it as a promising candidate for further clinical development.
This guide provides a comparative analysis of the toxicity profile of this compound in human cardiomyocytes, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in antiviral and cardiovascular safety research.
Comparative Toxicity Analysis
The cardiac safety of this compound has been evaluated and compared with other compounds, including a known cardiotoxic agent, BMS-986094, and another HBV capsid assembly modulator, JNJ-56136379.
| Compound | Class | Target | In Vitro Cardiotoxicity in Human Cardiomyocytes | Cytotoxicity (IC50) |
| This compound | HBV Capsid Assembly Modulator | HBV Core Protein | No apparent impact on beat rate, force of contraction, or relaxation at concentrations up to 10 µM over 48 hours.[1] | > 100 µM in various human cell lines (including HepG2).[2] |
| BMS-986094 | Guanosine Nucleotide Analogue | HCV NS5B Polymerase | Beating stopped within 2 hours at 50 µM.[1] Complete loss of electrical activity at >80 nM after 14 days.[3] | ~0.24-0.35 µM in human iPSC-derived cardiomyocytes.[3] |
| JNJ-56136379 | HBV Capsid Assembly Modulator | HBV Core Protein | Well-tolerated in a phase 1 clinical study, suggesting a favorable cardiac safety profile.[4] | Not available. |
Experimental Protocols
The assessment of cardiotoxicity in vitro relies on sophisticated assays that measure the functional and structural integrity of human cardiomyocytes. Below are detailed methodologies representative of those used to evaluate the compounds discussed.
Human Cardiomyocyte Functional Assay
This assay evaluates the direct effects of a compound on the contractility and electrophysiology of human cardiomyocytes.
-
Cell Culture: Primary human cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured as a spontaneously beating monolayer on a suitable substrate, such as gelatin-coated multi-well plates.
-
Compound Incubation: Cells are incubated with the test compound (e.g., this compound) at various concentrations for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control with known cardiotoxic effects (e.g., BMS-986094) are included in parallel.
-
Data Acquisition: High-speed video microscopy is used to capture the beating of the cardiomyocytes. Multiple fields of view are recorded for each condition.
-
Data Analysis: Image analysis software is used to quantify various parameters of cardiomyocyte function from the video recordings:
-
Beat Rate: The number of contractions per minute.
-
Force of Contraction and Relaxation: Measured indirectly through parameters like the amplitude of cell shortening or displacement of embedded fluorescent beads in the substrate.
-
Contraction and Relaxation Velocity: The speed of cell shortening and return to baseline.
-
Contraction and Relaxation Intervals: The duration of the contraction and relaxation phases.
-
-
Statistical Analysis: Data from treated groups are compared to the vehicle control using appropriate statistical tests to determine significant effects.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that reduces the viability of cells by 50% (IC50).
-
Cell Seeding: Human cardiomyocytes or a relevant human cell line (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a dose-response curve fitting model.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures aid in understanding the mechanism of action and the methods used for toxicity assessment.
References
- 1. Detecting BMS-986094 Cardiotoxicity Using Chronic Multiplatform Assay - Evotec [evotec.com]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axionbiosystems.com [axionbiosystems.com]
- 4. JNJ-56136379, an HBV Capsid Assembly Modulator, Is Well-Tolerated and Has Antiviral Activity in a Phase 1 Study of Patients With Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Activity of GLP-26 with Other HBV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis B Virus (HBV) therapeutics is rapidly evolving, with a focus on combination therapies to achieve a functional cure. GLP-26, a novel and potent capsid assembly modulator (CAM), has demonstrated significant promise in preclinical studies. This guide provides an objective comparison of the synergistic antiviral activity of this compound and other CAMs when combined with various classes of HBV inhibitors, supported by experimental data.
Executive Summary
This compound, a glyoxamide derivative, effectively disrupts HBV capsid assembly, a critical step in the viral lifecycle. This mechanism of action not only inhibits viral replication but also reduces the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes.[1] Preclinical data strongly indicate that the efficacy of this compound is significantly enhanced when used in combination with other HBV inhibitors, paving the way for multifaceted therapeutic strategies.
Comparative Analysis of Combination Therapies
The synergistic potential of this compound and other CAMs has been evaluated in combination with several classes of HBV inhibitors, including nucleos(t)ide analogs, RNA interference (RNAi) therapeutics, and immunomodulators.
This compound with Nucleos(t)ide Analogs
The most well-documented synergistic relationship for this compound is with the nucleos(t)ide analog, entecavir (ETV). In vitro studies have demonstrated a synergistic interaction, and this has been further substantiated by robust in vivo data from HBV-infected humanized mouse models.
Table 1: In Vivo Efficacy of this compound and Entecavir Combination Therapy in Humanized Mice
| Treatment Group | Dosage | Mean Log10 Reduction in HBV DNA | Mean Log10 Reduction in HBsAg | Mean Log10 Reduction in HBeAg |
| This compound Monotherapy | 60 mg/kg/day | 1.0 - 3.0 | 0.3 - 2.0 | 0.3 - 1.0 |
| Entecavir Monotherapy | 0.3 mg/kg/day | 2.7 - 3.3 | ~0.7 | ~0.2 |
| This compound + Entecavir | 60 mg/kg/day + 0.3 mg/kg/day | ~4.0 | ~1.8 | ~1.0 |
Data sourced from a 10-week treatment study in HBV-infected humanized mice.[1]
The combination of this compound and entecavir resulted in a more profound and sustained reduction in viral load and antigens compared to either monotherapy.[1][2] Notably, half of the mice in the combination therapy group had undetectable viremia at the end of the treatment period.[1]
Capsid Assembly Modulators with RNAi Therapeutics
The combination of CAMs with RNA interference (RNAi) agents, such as small interfering RNA (siRNA), represents a promising strategy that targets both viral replication and the production of viral proteins. A notable clinical study, REEF-1, evaluated the combination of the CAM bersacapavir (JNJ-6379) and the siRNA JNJ-3989 with a nucleos(t)ide analogue.
Table 2: Efficacy of Bersacapavir (CAM) and JNJ-3989 (siRNA) Combination Therapy (REEF-1 Trial)
| Treatment Group | Outcome (at Week 48) |
| JNJ-3989 (200 mg) + NA | 19% of patients met nucleos(t)ide analogue stopping criteria |
| JNJ-3989 + Bersacapavir + NA (Triple therapy) | 9% of patients met nucleos(t)ide analogue stopping criteria |
| Bersacapavir + NA | 0% of patients met nucleos(t)ide analogue stopping criteria |
| Placebo + NA (Control) | 2% of patients met nucleos(t)ide analogue stopping criteria |
The primary endpoint was the proportion of patients meeting criteria to stop nucleos(t)ide analogue therapy.[3]
While the triple therapy did not show a synergistic benefit over the siRNA and nucleos(t)ide analogue combination in this specific endpoint, the potent reduction in HBsAg by siRNA makes this class of drugs a valuable partner for CAMs.
Capsid Assembly Modulators with Immunomodulators
Preclinical evidence suggests that CAMs may enhance the host's innate immune response, particularly when combined with immunomodulators like interferon (IFN). By inhibiting the encapsidation of pregenomic RNA (pgRNA), CAMs can lead to an accumulation of cytoplasmic pgRNA, which may be recognized by host pattern recognition receptors, thereby augmenting the antiviral effects of IFN. Clinical data on specific combinations of this compound with immunomodulators is still emerging.
Experimental Protocols
In Vivo Synergy Study in Humanized Mice
A robust in vivo model for evaluating the synergistic efficacy of anti-HBV agents utilizes chimeric mice with humanized livers.
-
Animal Model: Immunodeficient mice transplanted with human hepatocytes (HUHEP mice) are infected with HBV.
-
Treatment Groups: Mice are randomized into cohorts receiving vehicle control, this compound monotherapy, entecavir monotherapy, or a combination of this compound and entecavir.
-
Dosing: Drugs are administered orally at clinically relevant doses (e.g., this compound at 60 mg/kg/day and entecavir at 0.3 mg/kg/day).[1]
-
Monitoring: Serum levels of HBV DNA, HBsAg, and HBeAg are quantified at regular intervals throughout the treatment and follow-up periods.
-
Data Analysis: The log reduction in viral markers from baseline is calculated for each treatment group and compared to assess for synergistic effects.
In Vitro Synergy Assessment: Median-Effect Analysis
The synergistic, additive, or antagonistic effects of drug combinations are quantified using the median-effect analysis, as described by Chou and Talalay.
-
Cell Culture: A stable HBV-producing cell line, such as HepAD38, is cultured in the presence of the antiviral compounds.
-
Drug Concentrations: A range of concentrations for each drug, both alone and in combination at a constant ratio, are added to the cell cultures.
-
Endpoint Measurement: After a defined incubation period, the level of a viral marker (e.g., secreted HBV DNA) is quantified using methods like quantitative PCR (qPCR).
-
Data Analysis: The dose-response curves for each drug and the combination are used to calculate a Combination Index (CI).
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
Visualizing Mechanisms and Workflows
To better understand the interplay of these antiviral agents and the methodologies used to evaluate them, the following diagrams are provided.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
A Comparative Guide to the Sustained Antiviral Response of GLP-26 in the Context of Hepatitis B Virus Treatment
For researchers and drug development professionals navigating the landscape of Hepatitis B Virus (HBV) therapeutics, understanding the potential of emerging drugs in comparison to established treatments is paramount. This guide provides an objective comparison of the preclinical investigational drug GLP-26 with current standard-of-care therapies for chronic HBV infection: Entecavir, Tenofovir, and Pegylated Interferon (PEG-IFN). The focus is on the sustained antiviral response, a critical endpoint in HBV treatment aimed at long-term suppression of the virus after cessation of therapy.
Executive Summary
This compound is a novel, orally bioavailable capsid assembly modulator (CAM) for the treatment of HBV.[1] Preclinical studies have demonstrated its potential to induce a sustained antiviral response, a significant advantage over current nucleos(t)ide analogue (NA) therapies that typically require long-term, often lifelong, administration to maintain viral suppression.[1][2] This guide will delve into the available data for this compound and compare it with the established efficacy and mechanisms of Entecavir, Tenofovir, and PEG-IFN.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the antiviral efficacy of this compound and its comparators. It is crucial to note that the data for this compound is derived from preclinical studies, primarily in humanized mouse models, while the data for Entecavir, Tenofovir, and PEG-IFN are from extensive human clinical trials.
Table 1: Sustained Antiviral Response Post-Treatment
| Treatment | Population | Duration of Follow-up Post-Treatment | Sustained Virologic Response (SVR) Rate / Sustained Antiviral Response | Citation(s) |
| This compound + Entecavir | HBV-infected humanized mice | 12 weeks | Decrease in viral loads and antigens sustained | [2][3] |
| Pegylated Interferon α-2a | HBeAg-negative CHB patients | 5 years | 23% persistent viral suppression (HBV DNA <2,000 IU/mL) | [4] |
| Pegylated Interferon α-2a | HBeAg-positive CHB patients on NAs | 1 year | 9.2% (48 weeks treatment) to 13.3% (96 weeks treatment) sustained HBsAg loss | [4] |
Note: A direct comparison of SVR rates is challenging due to the different populations (animal vs. human) and definitions of sustained response. For NAs like Entecavir and Tenofovir, treatment is typically long-term, and the primary endpoint is viral suppression on-therapy rather than sustained response after discontinuation.
Table 2: On-Treatment Virologic Response (Viral Suppression)
| Treatment | Population | Duration of Treatment | Virologic Response (HBV DNA undetectable/suppressed) | Citation(s) |
| This compound + Entecavir | HBV-infected humanized mice | 10 weeks | Mean -4 log10 HBV DNA reduction; 50% with undetectable viremia | [1][3] |
| Entecavir (0.5 mg/day) | Nuc-naïve, HBeAg-positive CHB patients | 3 years | 94% HBV DNA undetectable | [5] |
| Entecavir (0.5 mg/day) | Nuc-naïve, HBeAg-negative CHB patients | 3 years | 95% HBV DNA undetectable | [6] |
| Tenofovir Disoproxil Fumarate (300 mg/day) | Nuc-naïve CHB patients | 5 years | 98.3% (High Viral Load) to 99.2% (Non-High Viral Load) with HBV DNA <400 copies/mL | [7] |
| Pegylated Interferon α-2b | HBeAg-negative CHB patients | 48 weeks | 24% HBV DNA <400 copies/mL at end of follow-up | [8] |
Experimental Protocols
Detailed experimental protocols for pivotal studies are crucial for the critical evaluation of data. Below are summaries of the methodologies employed in key experiments.
This compound: Humanized Mouse Model for Sustained Antiviral Response
A study utilizing HBV-infected humanized mice (HUHEP mice) with chimeric human livers provides the primary evidence for this compound's sustained post-treatment antiviral activity.[3]
-
Animal Model: BRGS-uPA mice with chimeric humanized livers were infected with HBV.[3]
-
Treatment Regimen: Mice were treated with this compound (60 mg/kg/day), Entecavir (0.3 mg/kg/day), or a combination of both via oral administration for 10 weeks.[1][3]
-
Monitoring: Serum levels of HBV DNA, HBsAg, and HBeAg were monitored during the treatment period and for up to 12 weeks after treatment cessation.[3]
-
Endpoint Analysis: The primary outcome was the change in viral load and antigen levels during and after treatment to assess the durability of the antiviral response.[3]
Entecavir/Tenofovir: Phase 3 Clinical Trials in Chronic Hepatitis B
The efficacy of Entecavir and Tenofovir has been established in numerous large-scale, randomized, double-blind, controlled clinical trials. The general methodology for these trials is as follows:
-
Patient Population: Treatment-naïve or treatment-experienced adult patients with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with evidence of active viral replication and liver inflammation.[5][9]
-
Study Design: Patients are typically randomized to receive the investigational drug (e.g., Entecavir 0.5 mg daily or Tenofovir 300 mg daily) or a comparator (e.g., Lamivudine or Adefovir Dipivoxil) for at least 48 weeks.[5][9] Many studies have long-term open-label extension phases.[6]
-
Primary Endpoints: The primary efficacy endpoint is often a composite of virologic suppression (HBV DNA below the limit of detection), histological improvement (decrease in necroinflammatory score without worsening of fibrosis), and/or ALT normalization.[5]
-
Monitoring: Patients are monitored regularly for serum HBV DNA levels, ALT levels, HBeAg/anti-HBe status, HBsAg/anti-HBs status, and safety parameters.[5][9]
Pegylated Interferon: Clinical Trials in Chronic Hepatitis B
PEG-IFN has been evaluated in various clinical trials for its ability to induce a sustained off-treatment response.
-
Patient Population: Treatment-naïve or NA-experienced patients with HBeAg-positive or HBeAg-negative chronic hepatitis B.[4][8]
-
Treatment Regimen: PEG-IFN is administered as a weekly subcutaneous injection (e.g., PEG-IFN α-2a 180 µg) for a finite duration, typically 48 weeks.[4][10]
-
Primary Endpoints: The primary endpoint is sustained virologic response (SVR), defined as undetectable or low levels of HBV DNA, and in some studies, HBeAg seroconversion or HBsAg loss, at 24 or 48 weeks after the end of treatment.[4]
-
Monitoring: Patients are monitored for HBV DNA levels, liver function tests, and serological markers during and after treatment.[10]
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for this compound and the comparator drugs.
Caption: Mechanism of action of this compound, a capsid assembly modulator.
Caption: Mechanism of action of Entecavir and Tenofovir.
Caption: Mechanism of action of Pegylated Interferon-α.
Experimental Workflow
Caption: Experimental workflow for this compound in humanized mice.
Conclusion
This compound, as a representative of the novel class of HBV capsid assembly modulators, shows significant promise in preclinical models, particularly in its ability to induce a sustained antiviral response after treatment cessation when combined with a nucleos(t)ide analogue. This contrasts with the current standard-of-care NAs, Entecavir and Tenofovir, which are highly effective at suppressing HBV replication during long-term therapy but rarely lead to a functional cure, thus requiring indefinite treatment for most patients. PEG-IFN offers a finite treatment duration and the possibility of a sustained off-treatment response, but with lower overall efficacy and a less favorable side-effect profile.
The development of this compound and other CAMs represents a significant step towards achieving a functional cure for chronic hepatitis B. Further clinical trials in humans are necessary to confirm the promising preclinical findings and to establish the safety and efficacy of this compound in patients with chronic HBV infection. Researchers and clinicians should closely monitor the progress of these trials as they have the potential to reshape the treatment paradigm for this global health challenge.
References
- 1. Entecavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-interferon treatment in hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of entecavir in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of chronic hepatitis B in clinical practice with entecavir or tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. uhs.nhs.uk [uhs.nhs.uk]
Comparative Analysis of GLP-26's Effect on Hepatitis B Viral Antigens: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GLP-26, a novel capsid assembly modulator (CAM), with other alternatives in the context of Hepatitis B Virus (HBV) research. The following sections detail its performance, supported by experimental data, and provide comprehensive methodologies for key experiments.
This compound is a potent, preclinical glyoxamide derivative that acts as a Class II capsid assembly modulator against HBV.[1][2] Its mechanism of action involves binding to the HBV core protein (HBc) dimers, inducing the formation of non-functional, empty capsids. This process disrupts the normal assembly of viral capsids, thereby inhibiting the encapsidation of pre-genomic RNA (pgRNA) and subsequent viral DNA replication.[3][4] This guide will compare the efficacy of this compound with other notable CAMs in reducing key viral antigens, namely Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg), as well as HBV DNA.
Quantitative Performance Analysis
The antiviral activity of this compound and other CAMs has been evaluated in various in vitro systems, most commonly in HepG2.2.15 or HepAD38 cell lines, which are human hepatoblastoma cells that constitutively produce HBV. The half-maximal effective concentration (EC50) is a key metric used to compare the potency of these compounds.
| Compound | Class | Target | HBV DNA Reduction EC50 (nM) | HBeAg Reduction | HBsAg Reduction | Cell Line | Reference |
| This compound | II (Glyoxamide) | HBc | 3 | Potent Reduction (EC50 = 3 nM) | Reduction observed in vivo | HepAD38 | [1][4] |
| GLS4 | I (HAP) | HBc | 62 - 160 | Less potent than this compound (EC50 = 160 nM) | Minimal reduction in vivo | HepAD38 | [1][2] |
| ALG-001075 | II | HBc | Low nanomolar | Reduction observed | Reduction observed | Primary Human Hepatocytes | [2] |
| JNJ-56136379 | II (SBA derivative) | HBc | 54 - 93 | Marginal reduction in combination therapy | - | HepG2.117, Primary Human Hepatocytes | [4][5] |
| AB-423 | II (SBA) | HBc | - | - | - | - | [1] |
| NVR-3-778 | II (SBA) | HBc | - | - | - | - | [1] |
| EDP-514 | II | HBc | 6 - 27 | - | Reduction used as readout for cccDNA formation (EC50 = 35 nM) | HepAD38, HepDE19, PHH | [6] |
| AB-836 | II | HBc | 2 - 12 | - | - | PHH, HepG2-NTCP-4 | [6] |
| VNRX-9945 | I | HBc | 2.3 - 10 | - | - | HepG2.2.15, PHH | [6] |
| RG7907 | I (HAP) | HBc | 62 | - | - | HepG2.117 | [7] |
Mechanism of Action: Disrupting Viral Capsid Assembly
This compound and other CAMs target a critical step in the HBV life cycle: the assembly of the viral capsid. By binding to the dimer-dimer interface of the HBV core protein, these molecules induce allosteric changes that lead to the formation of aberrant or empty capsids. This disruption prevents the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, which are essential for the reverse transcription of pgRNA into relaxed circular DNA (rcDNA), a precursor to the stable covalently closed circular DNA (cccDNA) that resides in the nucleus of infected hepatocytes.
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound interferes with the normal HBV capsid assembly pathway, leading to the formation of non-functional capsids and the inhibition of viral replication.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound.
Experimental Workflow for In Vitro Antiviral Compound Evaluation
Figure 2: Experimental Workflow. This flowchart outlines the key steps for evaluating the in vitro antiviral efficacy of compounds like this compound against HBV.
Quantification of Secreted HBV DNA from Cell Culture Supernatant
-
Sample Preparation:
-
Collect cell culture supernatants at the end of the treatment period.
-
Centrifuge at 300 x g for 5 minutes to pellet any detached cells.
-
-
DNA Extraction:
-
Extract viral DNA from the clarified supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.
-
Use a standard curve generated from a plasmid containing the HBV target sequence to quantify the HBV DNA copy number.
-
Results are typically expressed as HBV DNA copies/mL or as a percentage reduction relative to a vehicle-treated control.
-
Quantification of HBeAg and HBsAg by ELISA
-
Plate Coating (for sandwich ELISA):
-
Coat 96-well microplates with a capture antibody specific for HBeAg or HBsAg overnight at 4°C.
-
Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Add diluted cell culture supernatants and a standard dilution series of recombinant HBeAg or HBsAg to the wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plates.
-
-
Detection Antibody Incubation:
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for a different epitope on the antigen.
-
Incubate for 1 hour at 37°C.
-
Wash the plates.
-
-
Substrate Addition and Measurement:
-
Add a chromogenic substrate (e.g., TMB).
-
Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of HBeAg or HBsAg in the samples based on the standard curve.
-
Quantification of Intracellular cccDNA
-
Cell Lysis and DNA Extraction:
-
Harvest the treated cells and perform a modified Hirt extraction to selectively isolate low molecular weight DNA, including cccDNA, while removing most of the chromosomal DNA.
-
-
Nuclease Digestion:
-
Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining linear and relaxed circular HBV DNA, leaving the cccDNA intact.
-
-
qPCR for cccDNA:
-
Perform qPCR using primers that specifically amplify a region of the cccDNA.
-
Normalize the cccDNA copy number to the number of cells, which can be determined by quantifying a single-copy host gene (e.g., β-globin) from a parallel DNA extraction without nuclease treatment.
-
Conclusion
This compound demonstrates highly potent in vitro activity against HBV, effectively reducing viral DNA and HBeAg at low nanomolar concentrations. Its efficacy is comparable or superior to several other capsid assembly modulators. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of this compound and other novel anti-HBV compounds. Further in vivo studies are crucial to fully elucidate the therapeutic potential of this compound in achieving a functional cure for chronic hepatitis B.
References
- 1. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of GLP-26 and Nucleoside Analogs on HBV cccDNA
For Researchers, Scientists, and Drug Development Professionals
The persistence of hepatitis B virus (HBV) infection is primarily due to the stable presence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the template for the transcription of all viral RNAs, making its elimination a key goal for a functional cure.[1][2][3] This guide provides a comparative analysis of a novel capsid assembly modulator, GLP-26, and traditional nucleoside analogs (NAs) in their impact on HBV cccDNA, supported by experimental data and detailed methodologies.
Mechanism of Action: A Fundamental Difference
The primary distinction between this compound and nucleoside analogs lies in their mechanism of action against HBV.
This compound , a glyoxamide derivative, is a capsid assembly modulator (CAM) that disrupts the normal formation of the viral nucleocapsid.[2][4] By inducing the formation of aberrant, non-functional capsids, this compound effectively prevents the encapsidation of pregenomic RNA (pgRNA) and the viral polymerase, a critical step for viral replication.[5] This disruption of the capsid's function has a dual impact on cccDNA: it blocks the de novo formation of cccDNA by preventing the nuclear import of newly synthesized relaxed circular DNA (rcDNA) and it is thought to interfere with the replenishment of the existing cccDNA pool.[2][6]
Nucleoside (and nucleotide) analogs (NAs) , such as entecavir and tenofovir, are the cornerstone of current HBV therapy.[1] They act as chain terminators for the viral reverse transcriptase, effectively halting the synthesis of viral DNA within the cytoplasm.[7][8] While highly effective at suppressing viral replication and reducing serum HBV DNA to undetectable levels, NAs have a minimal direct impact on the pre-existing cccDNA in the nucleus of hepatocytes.[9][10][11] Any reduction in cccDNA levels with long-term NA therapy is generally slow and thought to be primarily due to the natural decay of cccDNA and the turnover of infected cells.[9]
Comparative Efficacy on cccDNA and Viral Markers
The differing mechanisms of action of this compound and nucleoside analogs translate to distinct profiles in their antiviral activity, particularly concerning cccDNA.
| Parameter | This compound | Nucleoside Analogs (e.g., Entecavir, Lamivudine) |
| Primary Target | HBV Core Protein (Capsid Assembly) | HBV Polymerase (Reverse Transcriptase) |
| Impact on cccDNA | Reduces cccDNA amplification and replenishment of the cccDNA pool.[2][5][12] Some studies show a direct reduction in cccDNA levels.[8] | Minimal direct effect on established cccDNA.[11] Long-term therapy can lead to a significant, albeit slow, reduction.[9] |
| Effect on HBeAg | Potent inhibition of HBeAg secretion (EC50 = 0.003 µM).[2] HBeAg is considered a surrogate marker for cccDNA transcriptional activity.[12] | Minimal effect on HBeAg secretion.[2] |
| Effect on HBV DNA | Potent inhibition of HBV DNA replication (EC50 in the low nanomolar range).[13] | Potent inhibition of HBV DNA replication.[9] |
| Synergism | Demonstrates synergistic antiviral activity when combined with nucleoside analogs like entecavir.[2] | Standard of care, often used in combination with other investigational agents. |
Experimental Data Highlights:
-
In vitro studies have shown that this compound can reduce cccDNA levels by over 90% at a concentration of 1 µM.[5]
-
A study on long-term nucleoside analogue treatment reported a 99.89% reduction in cccDNA levels in patients, with 49% having cccDNA levels below the detection limit after a median treatment period of 126 months.[9]
-
This compound exhibited a potent EC50 of 3 nM for both HBV DNA replication and HBeAg reduction in vitro.[3]
-
Combination therapy of this compound and entecavir in a humanized mouse model resulted in a mean -4 log10 decrease in viral loads, with half the mice having undetectable viremia at the end of the 10-week treatment.[2] Importantly, a sustained antiviral effect was observed for up to 12 weeks after treatment cessation.[12][13]
Visualizing the Mechanisms
To better understand the distinct and synergistic actions of this compound and nucleoside analogs, the following diagrams illustrate their points of intervention in the HBV lifecycle and a typical experimental workflow for cccDNA quantification.
Figure 1: HBV lifecycle and points of intervention for this compound and nucleoside analogs.
Figure 2: General experimental workflow for the quantification of HBV cccDNA.
Experimental Protocols
Precise quantification of cccDNA is crucial for evaluating the efficacy of anti-HBV therapies. Below are outlines of common methodologies.
cccDNA Extraction and Purification
This protocol is a generalized representation based on common laboratory practices.[14][15]
-
Cell Lysis: Infected hepatocytes (from cell culture or liver biopsies) are lysed using a gentle lysis buffer to release the cellular contents, including the nucleus.
-
Total DNA Extraction: Total DNA is extracted from the cell lysate. This can be achieved using methods like the Hirt DNA extraction, which selectively precipitates high molecular weight genomic DNA, leaving smaller episomal DNA like cccDNA in the supernatant, or using silica column-based kits.[14][15] Proteinase K digestion is often included to remove proteins.[14]
-
Nuclease Treatment: To eliminate contaminating rcDNA, double-stranded linear DNA (dslDNA), and host genomic DNA, the total DNA extract is treated with a nuclease that specifically digests linear and relaxed circular DNA, leaving the supercoiled cccDNA intact. T5 exonuclease is commonly used for this purpose.[15]
-
cccDNA Purification: The purified cccDNA is then typically purified using a column-based method to remove the nuclease and other contaminants.
cccDNA Quantification
-
Quantitative PCR (qPCR): This is the most common method for quantifying cccDNA due to its high sensitivity and specificity.[14][16] Specific primers and probes are designed to amplify a region of the HBV genome that is unique to the ligated ends of cccDNA or spans the gap region of rcDNA (which would not be amplified after ligation). The quantification is often normalized to a single-copy host gene (e.g., β-globin) to determine the number of cccDNA copies per cell.[15]
-
Southern Blot: While less sensitive and more laborious than qPCR, Southern blotting is considered the gold standard for cccDNA analysis as it allows for the direct visualization of different HBV DNA forms, confirming the presence and integrity of cccDNA.[14][17]
Conclusion
This compound and nucleoside analogs represent two distinct and complementary approaches to targeting HBV. While nucleoside analogs are highly effective at suppressing viral replication, their impact on the stable cccDNA reservoir is limited and slow. This compound, with its novel mechanism of disrupting capsid assembly, not only inhibits viral replication but also directly interferes with the maintenance of the cccDNA pool, offering a promising strategy for achieving a functional cure. The synergistic effect observed when this compound is combined with nucleoside analogs highlights the potential of combination therapies to both suppress viral replication and target the persistent cccDNA reservoir, a critical step towards the eradication of chronic hepatitis B. Further clinical investigation is warranted to fully elucidate the long-term efficacy and safety of this compound in patients with chronic HBV.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moving Fast Toward Hepatitis B Virus Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of covalently closed circular DNA with long-term nucleos(t)ide analogue treatment in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. cccDNA Maintenance in Chronic Hepatitis B – Targeting the Matrix of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 16. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GLP-26
For researchers, scientists, and drug development professionals handling GLP-26, a potent Hepatitis B Virus (HBV) capsid assembly modulator, adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. The primary source for detailed disposal instructions is the Safety Data Sheet (SDS) provided by the supplier. This document contains comprehensive information on the substance's hazards, handling, storage, and emergency measures.
While the specific SDS for this compound must be obtained directly from the vendor, such as MedchemExpress, this guide provides a general framework for the proper disposal of laboratory chemicals of this nature, based on standard laboratory safety practices.
General Chemical Waste Disposal Protocol
The following is a generalized procedure for the disposal of chemical waste. It is imperative to consult the official this compound Safety Data Sheet for specific instructions.
-
Identification and Segregation:
-
Properly identify the waste. This compound, as a bioactive compound, should be treated as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Segregate waste into appropriate categories (e.g., solid, liquid, sharps).
-
-
Containerization:
-
Use only approved, chemically resistant, and leak-proof containers for waste accumulation.
-
Ensure containers are clearly labeled with the full chemical name ("this compound"), concentration, and hazard symbols as required.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow the storage temperature guidelines provided in the product's data sheet.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including a copy of the SDS if requested.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research, which may inform handling and storage decisions.
| Parameter | Value | Reference |
| IC50 (HBV DNA replication) | 3 nM | MedchemExpress |
| EC50 (HBeAg reduction) | 0.7 µM | MedchemExpress |
| Storage Temperature (Stock) | -80°C (2 years) or -20°C (1 year) | MedchemExpress |
Experimental Protocols
Detailed experimental protocols involving this compound should include a section on waste disposal that is consistent with the procedures outlined in the substance's SDS and the institution's EHS guidelines. This section should specify the exact steps for deactivating any residual activity if necessary and the collection of all contaminated materials (e.g., pipette tips, tubes, gloves) for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always obtain and follow the specific procedures outlined in the Safety Data Sheet (SDS) provided by the supplier for this compound and consult with your institution's Environmental Health and Safety (EHS) office for compliance with local regulations.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
